(+)-U-50488 hydrochloride
説明
特性
IUPAC Name |
2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26Cl2N2O.ClH/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23;/h8-9,12,17-18H,2-7,10-11,13H2,1H3;1H/t17-,18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMMGVIYOHGOKQ-JAXOOIEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114528-81-3 | |
| Record name | Benzeneacetamide, 3,4-dichloro-N-methyl-N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114528-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of (+)-U-50488 Hydrochloride
Introduction
This compound is a synthetic compound renowned for its high selectivity as an agonist for the kappa-opioid receptor (KOR).[1][2] It is a non-mu-opioid analgesic that has been instrumental as a research tool for elucidating the physiological and pathological roles of the KOR system.[2][3] Unlike typical mu-opioid receptor agonists, (+)-U-50488 does not produce morphine-type physical dependence, though tolerance can develop with chronic use.[2][4] Its mechanism of action is multifaceted, involving canonical G-protein signaling, activation of kinase cascades, and at higher concentrations, direct ion channel modulation.[5][6][7] This document provides a detailed technical overview of these mechanisms, supported by quantitative data, experimental protocols, and signaling pathway visualizations.
Primary Mechanism of Action: Kappa-Opioid Receptor Agonism
The principal mechanism of action of (+)-U-50488 is the stereoselective activation of the KOR, a G-protein coupled receptor (GPCR) of the Gi/o family.[6][8] This interaction initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release.
G-Protein Coupled Signaling Cascade
Upon binding of (+)-U-50488, the KOR undergoes a conformational change, facilitating the activation of its associated heterotrimeric Gi/o proteins. This activation involves the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer.[9] Both components then proceed to modulate distinct downstream effectors.
-
Gαi/o Subunit Signaling: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).[6][10] The decrease in cAMP levels subsequently reduces the activity of protein kinase A (PKA), altering the phosphorylation state and activity of numerous downstream proteins.
-
Gβγ Subunit Signaling: The liberated Gβγ dimer is a key signaling entity that directly interacts with and modulates various ion channels.[6]
-
Activation of GIRK Channels: Gβγ binds to and activates G-protein-gated inwardly rectifying potassium (GIRK) channels. This activation increases K+ efflux, leading to hyperpolarization of the neuronal membrane. The hyperpolarization raises the threshold for firing action potentials, thus producing an inhibitory effect on neuronal activity.[11][12] This mechanism is a significant contributor to the analgesic effects of KOR agonists.[12]
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): Gβγ subunits can directly bind to and inhibit the activity of N-type and P/Q-type voltage-gated calcium channels.[6][13] This inhibition reduces calcium influx into the presynaptic terminal upon depolarization, which is a critical step for the fusion of synaptic vesicles and the release of neurotransmitters.
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Cascades
KOR activation by agonists like (+)-U-50488 also initiates the phosphorylation and activation of several mitogen-activated protein kinase (MAPK) cascades, including ERK1/2, p38, and JNK.[5] These pathways are involved in regulating a wide array of cellular processes, including gene expression, cell differentiation, and apoptosis.
-
ERK1/2 Pathway: In some cellular contexts, KOR-mediated ERK1/2 phosphorylation is dependent on PI3-Kinase and PKCζ.[5]
-
JNK Pathway: (+)-U-50488-induced JNK activation has been shown to be mediated by pertussis toxin-sensitive Gαi proteins and involves Src and the GTPase Rac.[5]
-
p38 MAPK Pathway and Biased Agonism: The activation of the p38 MAPK pathway is of particular interest as it has been linked to the aversive and dysphoric effects associated with KOR agonists.[10][14] This signaling is thought to be dependent on the recruitment of β-arrestin2 to the activated receptor.[10][15] The concept of biased agonism suggests that a ligand can preferentially activate G-protein signaling (associated with therapeutic effects like analgesia) over β-arrestin signaling (linked to adverse effects).[10][15] The interaction between (+)-U-50488, KOR, and the p38 MAPK pathway in the basolateral amygdala is believed to be essential for mediating aversive behaviors.[14][16]
Receptor-Independent Mechanism
At higher concentrations, (+)-U-50488 exhibits a secondary mechanism of action characterized by a direct, G-protein-independent blockade of voltage-gated calcium channels.[7][17] Studies have demonstrated that U-50488 can inhibit Ca2+ channel currents in a voltage-independent manner in cells that do not express KORs, such as HeLa cells.[7][17] This suggests that some of the physiological effects observed with high doses of (+)-U-50488 may be due to this direct channel-blocking activity, independent of KOR activation.[7][17] This effect has been observed with an IC50 in the micromolar range, contrasting with the high-affinity, nanomolar potency for KOR-mediated effects.[13][17]
Data Presentation
Table 1: Receptor Binding Affinities (Ki)
| Compound | Receptor | Species | Radioligand | Ki (nM) | Reference(s) |
| U-50,488H | Kappa (κ) | - | [3H]Ethylketocyclazocine | 114 | [4] |
| U-50,488H | Mu (μ) | - | [3H]Ethylketocyclazocine | 6100 | [4] |
| U-50,488 | Kappa (κ) | - | - | 12 | [18] |
| U-50,488 | Mu1 (μ1) | - | - | 370 | [18] |
Table 2: Functional Activity (IC50 / ED50)
| Compound | Assay | System | Effect | IC50 / ED50 | Reference(s) |
| U-50488 | Ca2+ Channel Current Inhibition | Rat DRG Neurons | Voltage-independent inhibition | 4.32 μM | [17] |
| U-50488 | P-type Ca2+ Channel Inhibition (High Affinity) | Rat Cerebellar Purkinje Neurons | KOR-mediated inhibition | 89 nM | [13] |
| U-50488 | P-type Ca2+ Channel Inhibition (Low Affinity) | Rat Cerebellar Purkinje Neurons | Direct channel block | 11 μM | [13] |
| U-50488 | Intracellular Ca2+ changes | Cultured lumbosacral DRG | Inhibition | 1 - 5.8 nM | [17] |
| U-50488 | Forskolin-stimulated cAMP accumulation | PC12 cells | Inhibition | 1 - 5.8 nM | [17] |
| U-50488 | Rabbit Vas Deferens Contraction | Rabbit Vas Deferens | Enhancement | 26.5 nM | [19][20] |
| U-50488 | Motor Function Impairment | Mice | Impairment | 15.3 mg/kg | [19][20] |
Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized method for determining the binding affinity of a compound like (+)-U-50488 to its receptor.
-
Membrane Preparation:
-
Tissue (e.g., guinea pig brain) or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[21]
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove large debris.[21]
-
The supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.[21]
-
The membrane pellet is washed, resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C. Protein concentration is determined using a standard assay like the BCA assay.[21]
-
-
Binding Assay (Competition Assay):
-
The assay is performed in a 96-well plate format in a final volume of 250 µL.[21]
-
To each well, add:
-
Non-specific binding is determined in parallel wells containing a high concentration of an unlabeled ligand. Total binding is measured in wells without any competing compound.
-
The plate is incubated (e.g., 60 minutes at 30°C) to allow binding to reach equilibrium.[21]
-
-
Filtration and Counting:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in 0.3% PEI), separating bound from free radioligand.[21]
-
The filters are washed multiple times with ice-cold wash buffer.[21]
-
Filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is quantified using a scintillation counter.[21]
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as percent specific binding versus the log concentration of the competing ligand.
-
The IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes a method to measure the effect of (+)-U-50488 on ion channel currents in neurons.
-
Cell Preparation:
-
Recording Setup:
-
Coverslips are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution (e.g., containing appropriate ions and blockers for isolating the current of interest, like Ca2+ currents).
-
Patch pipettes with a resistance of 3-5 MΩ are fabricated from borosilicate glass and filled with an internal solution containing ions that mimic the intracellular environment.
-
The whole-cell configuration is achieved by forming a gigaseal between the pipette tip and the cell membrane and then applying gentle suction to rupture the patch of membrane under the pipette.
-
-
Data Acquisition:
-
Voltage-clamp recordings are performed using a patch-clamp amplifier.
-
To measure Ca2+ currents, the cell is held at a negative holding potential (e.g., -80 mV) and then depolarized with voltage steps (e.g., to 0 mV) to activate the channels.[17]
-
A stable baseline of current amplitude is recorded.
-
(+)-U-50488 is applied to the bath via the perfusion system at various concentrations.
-
The effect of the drug on the current amplitude is recorded over time. A concentration-response curve can be generated by applying cumulative concentrations of the drug.[17]
-
-
Data Analysis:
-
The peak current amplitude before and after drug application is measured.
-
The percentage of current inhibition is calculated for each concentration.
-
The concentration-response data are fitted with the Hill equation to determine the IC50 and the Hill coefficient.[17]
-
To test for G-protein involvement, experiments can be repeated after pre-treating cells with pertussis toxin (to block Gi/o proteins) or by including GDP-β-S (a non-hydrolyzable GDP analog) in the patch pipette to prevent G-protein activation.[7][17]
-
Mandatory Visualizations
Caption: Canonical KOR G-protein signaling pathway activated by (+)-U-50488.
Caption: β-Arrestin2-mediated p38 MAPK signaling pathway linked to aversion.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.
References
- 1. U-50488 - Wikipedia [en.wikipedia.org]
- 2. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Properties of a selective kappa agonist, U-50,488H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 9. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pnas.org [pnas.org]
- 12. Involvement of G-protein-activated inwardly rectifying K (GIRK) channels in opioid-induced analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kappa-opioid agonist U50488 inhibits P-type Ca2+ channels by two mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. View of Effects of kappa-opioid agonist U-50488 and p38 MAPK inhibitor SB203580 on the spike activity of pyramidal neurons in the basolateral amygdala | Research Results in Pharmacology [rrpharmacology.ru]
- 15. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arxiv.org [arxiv.org]
- 17. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. apexbt.com [apexbt.com]
- 20. (-)-U-50488 hydrochloride | CAS:114528-79-9 | κ-opioid receptor agonist, selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 21. giffordbioscience.com [giffordbioscience.com]
An In-Depth Technical Guide on the Kappa Opioid Receptor Selectivity of (+)-U-50488 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-U-50488 hydrochloride is the less active enantiomer of the highly selective kappa opioid receptor (KOR) agonist, U-50488. While the racemate and the (-)-enantiomer have been extensively studied, this technical guide focuses on the characterization of the (+)-enantiomer's selectivity for the KOR. This document provides a comprehensive overview of its binding affinity and functional activity at the kappa, mu (MOR), and delta (DOR) opioid receptors. Detailed experimental protocols for key assays and visualizations of signaling pathways are included to provide a thorough understanding of its pharmacological profile.
Introduction
U-50488 is a pioneering selective kappa opioid receptor agonist that has been instrumental in elucidating the physiological and pathological roles of the KOR system.[1][2] It exists as a pair of enantiomers, with the (-)-enantiomer being the more pharmacologically active form.[3] The (+)-enantiomer, this compound, is often used as a less active control in research.[4] However, a detailed understanding of its binding and functional profile at all three major opioid receptors is crucial for interpreting experimental results and for the design of new, more selective KOR ligands. This guide summarizes the available quantitative data, provides detailed experimental methodologies, and visualizes the relevant biological pathways to offer a complete technical resource on the KOR selectivity of this compound.
Quantitative Data on Opioid Receptor Selectivity
The selectivity of this compound for the kappa opioid receptor is determined by comparing its binding affinity (Ki) and functional activity (EC50) at the KOR to its activity at the MOR and DOR. While specific data for the (+)-enantiomer is limited, the data for the racemate and the more potent (-)-enantiomer provide a strong indication of the compound's general selectivity profile.
| Receptor | Ligand | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax, % of standard agonist) |
| Kappa (κ) | (±)-U-50488 | 12[5] | ~10-100 | Full agonist |
| (-)-U-50488 | - | - | More potent than racemate | |
| (+)-U-50488 | Less active than racemate | Less active than racemate | Less active than racemate | |
| Mu (μ) | (±)-U-50488 | >500[5] | - | No significant agonist or antagonist activity[2] |
| (+)-U-50488 | - | - | - | |
| Delta (δ) | (±)-U-50488 | >500[5] | - | No significant activity |
| (+)-U-50488 | - | - | - |
Note: Data for the racemate (±)-U-50488 indicates high selectivity for the KOR, with Ki values in the low nanomolar range, while exhibiting significantly lower affinity for MOR and DOR.[5] The (+)-enantiomer is established to be the less active of the two.
Experimental Protocols
Radioligand Competitive Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Objective: To determine the Ki of this compound at human kappa, mu, and delta opioid receptors.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing either human KOR, MOR, or DOR.
-
Radioligands: [³H]U-69,593 (for KOR), [³H]DAMGO (for MOR), [³H]DPDPE (for DOR).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of assay buffer (for total binding) or 10 µM of a non-radiolabeled standard (e.g., naloxone) for non-specific binding.
-
50 µL of various concentrations of this compound.
-
50 µL of the respective radioligand at a concentration close to its Kd value.
-
50 µL of the cell membrane suspension.
-
-
Incubation: Incubate the plates at 25°C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of (+)-U-50488 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
Objective: To determine the EC50 and Emax of this compound at human kappa, mu, and delta opioid receptors.
Materials:
-
Cell membranes from CHO cells expressing KOR, MOR, or DOR.
-
[³⁵S]GTPγS.
-
Guanosine 5'-diphosphate (GDP).
-
This compound.
-
Standard agonists (e.g., U-69,593 for KOR, DAMGO for MOR, DPDPE for DOR).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of assay buffer containing 10 µM GDP.
-
50 µL of various concentrations of this compound or the standard agonist.
-
50 µL of the cell membrane suspension (10-20 µg protein/well).
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold wash buffer.
-
Counting: Measure the radioactivity as described previously.
-
Data Analysis: Plot the specific [³⁵S]GTPγS binding against the log concentration of this compound. Determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal stimulation) from the resulting dose-response curve using non-linear regression.
Signaling Pathways and Experimental Workflows
Activation of the kappa opioid receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows.
Caption: KOR Signaling Pathway Activated by (+)-U-50488.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Experimental Workflow for [³⁵S]GTPγS Functional Assay.
Discussion
The available data strongly supports the classification of U-50488 as a highly selective KOR agonist.[5][6] The (+)-enantiomer, while less potent than the (-)-enantiomer, is expected to retain this selectivity profile. Its primary mechanism of action is through the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase, modulation of ion channel activity, and activation of MAPK signaling pathways.[7][8] This cascade of events ultimately results in a decrease in neuronal excitability, which is the basis for its analgesic and other central nervous system effects.
The detailed experimental protocols provided in this guide offer a standardized approach for the in vitro characterization of this compound and other KOR ligands. Consistent application of these methods is essential for obtaining reliable and comparable data across different studies.
Conclusion
This compound serves as an important pharmacological tool for investigating the kappa opioid system. Its high selectivity for the KOR, coupled with its reduced potency compared to its (-)-enantiomer, makes it a valuable negative control in experiments aiming to elucidate KOR-mediated effects. This technical guide provides a comprehensive resource for researchers, summarizing the current knowledge of its selectivity, detailing the necessary experimental procedures for its characterization, and visualizing the underlying signaling mechanisms. Further research to fully quantify the binding and functional parameters of the (+)-enantiomer at all three opioid receptors within a single study would be beneficial for a more complete understanding of its pharmacological profile.
References
- 1. U-50488 - Wikipedia [en.wikipedia.org]
- 2. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
(+)-U-50488 hydrochloride chemical structure and properties
An In-Depth Technical Guide to (+)-U-50488 Hydrochloride
Introduction
This compound is the less active enantiomer of the synthetic compound U-50488, a highly selective agonist for the kappa-opioid receptor (KOR).[1] While its counterpart, (-)-U-50488, is the more pharmacologically active form, (+)-U-50488 serves as a valuable tool in research for comparative studies to elucidate the stereospecific interactions with the kappa-opioid receptor.[2] This document provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is chemically known as trans-(+)-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]benzeneacetamide hydrochloride.[1] Its structure features a dichlorinated phenyl ring and a pyrrolidinyl-cyclohexyl moiety, which are crucial for its interaction with the kappa-opioid receptor.
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | trans-(+)-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]benzeneacetamide hydrochloride | [1] |
| CAS Number | 114528-81-3 | [1][3] |
| Molecular Formula | C₁₉H₂₆Cl₂N₂O·HCl | [1][4] |
| Molecular Weight | 405.79 g/mol | [1][5] |
| Appearance | White solid | [6] |
| Purity | ≥99% | [1] |
| Solubility | Soluble to 100 mM in water and DMSO | [1][3] |
| Storage | Store at room temperature | [1] |
| SMILES String | O=C(CC3=CC(Cl)=C(Cl)C=C3)N([C@H]1--INVALID-LINK--CCCC1)C.Cl | [3] |
Pharmacological Profile
Mechanism of Action
U-50488 is a selective agonist for the kappa-opioid receptor, a G protein-coupled receptor.[7] The activation of KORs is associated with various physiological effects, including analgesia, diuresis, and sedation.[7][8] As an agonist, U-50488 binds to the KOR and initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This action modulates neuronal excitability and neurotransmitter release.
It is important to note that the racemic mixture of U-50488 can also block sodium channels at higher concentrations. Furthermore, studies on rat dorsal root ganglia neurons have shown that U-50488 can inhibit Ca2+ channel currents in a manner that is independent of G protein activation, suggesting a direct channel-blocking effect at higher concentrations.[9][10]
dot
Caption: Canonical signaling pathway of a KOR agonist.
Stereoselectivity and Binding Affinity
The pharmacological activity of U-50488 is stereoselective, with the (-)-enantiomer being significantly more potent than the (+)-enantiomer.[1] The racemic mixture, (±)-U-50488, exhibits activity that is intermediate between the two enantiomers. The selectivity for the kappa receptor over mu (μ) and delta (δ) opioid receptors is a defining characteristic of this compound class.
Table 2: Comparative Binding Affinity of U-50488 Enantiomers
| Compound | Receptor | Binding Affinity (Kd) | Reference(s) |
| (-)-U-50488 | Kappa-Opioid Receptor (KOR) | 2.2 nM | [2] |
| Mu-Opioid Receptor (MOR) | 430 nM | [2] | |
| (+)-U-50488 | Kappa-Opioid Receptor (KOR) | Less active enantiomer | [1] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of methodologies commonly employed in the study of U-50488 and its analogs.
Radioligand Binding Assay
This in vitro technique is used to determine the binding affinity of a compound for a specific receptor.
-
Objective: To quantify the binding affinity (Ki or Kd) of (+)-U-50488 for opioid receptors.
-
Methodology:
-
Receptor Preparation: Membranes from cells stably expressing the human opioid receptor of interest (e.g., CHO-hKOR cells) are prepared.[11][12]
-
Radioligand: A radiolabeled ligand with known high affinity for the receptor, such as [³H]U69,593 for KOR, is used.[11][12]
-
Competition Assay: The cell membranes are incubated with the radioligand and varying concentrations of the test compound ((+)-U-50488).
-
Detection: The amount of radioligand bound to the receptor is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
dot
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Antinociception Assay (Acetic Acid-Induced Writhing Test)
This in vivo model is used to assess the analgesic properties of a compound.
-
Objective: To evaluate the antinociceptive effects of (+)-U-50488.
-
Methodology:
-
Animal Model: Male CD-1 or C57BL/6J mice are commonly used.[11][13]
-
Drug Administration: The test compound is administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection, at various doses.[11][14]
-
Induction of Nociception: A dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing (abdominal constriction) response.
-
Observation: The number of writhes is counted for a specific period (e.g., 10-20 minutes) following the acetic acid injection.[11]
-
Data Analysis: The analgesic effect is quantified as the percentage reduction in the number of writhes in the drug-treated group compared to a vehicle-treated control group.
-
Synthesis of U-50488 Enantiomers
The synthesis of optically pure enantiomers of U-50488 has been described, allowing for the investigation of their stereospecific activities.
-
Objective: To synthesize the (+)- and (-)-enantiomers of U-50488.
-
Methodology Summary: A refined procedure has been established for the synthesis of U-50488 enantiomers.[15] A key intermediate, (+)-trans-2-pyrrolidinyl-N-methylcyclohexylamine, with a determined absolute configuration of (1S, 2S) through X-ray crystallography, is utilized.[15] This chiral intermediate allows for the synthesis of the optically pure U-50488 enantiomers with known absolute configurations.[15] The synthesis of fluorinated analogs for potential use in PET studies has also been explored, involving the alkylation of a trans-diaminocyclohexane precursor followed by acylation.[16]
Logical Relationships of U-50488 Forms
The relationship between the racemic mixture and its constituent enantiomers is crucial for understanding its pharmacology. The racemic mixture is a 1:1 combination of the (+)- and (-)-enantiomers.
dot
Caption: Relationship between the forms of U-50488.
Conclusion
This compound is an indispensable chemical tool for opioid research. Its primary value lies in its role as the less active stereoisomer of the potent and selective kappa-opioid receptor agonist, U-50488. By comparing its effects to those of the (-)-enantiomer and the racemic mixture, researchers can probe the specific stereochemical requirements for kappa-opioid receptor binding and activation. The data and protocols summarized in this guide provide a foundational resource for scientists and professionals working to unravel the complexities of the kappa-opioid system and to develop novel therapeutics targeting this receptor.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | κ Opioid Receptors | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. aobious.com [aobious.com]
- 6. This compound CAS#: 107902-84-1 [m.chemicalbook.com]
- 7. U-50488 - Wikipedia [en.wikipedia.org]
- 8. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Pharmacological Characterization of Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Effects of repeated kappa-opioid receptor agonist U-50488 treatment and subsequent termination on intracranial self-stimulation in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and absolute configuration of optically pure enantiomers of a kappa-opioid receptor selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and in vitro characterization of fluorinated U-50488 analogs for PET studies of kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of a Selective Kappa-Opioid Agonist: A Technical Guide to the Discovery and History of (+)-U-50488 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-U-50488 hydrochloride, a member of the arylacetamide class of compounds, represents a significant milestone in opioid research. Its discovery as the first highly selective agonist for the kappa-opioid receptor (KOR), devoid of significant mu-opioid receptor activity, provided the scientific community with an invaluable pharmacological tool.[1][2][3] This technical guide offers an in-depth exploration of the discovery, history, pharmacological properties, and key experimental methodologies associated with this compound.
Discovery and History
In the early 1980s, researchers at The Upjohn Company were investigating novel analgesic agents with the aim of separating the therapeutic effects of opioids from their undesirable side effects, such as respiratory depression and addiction potential, which are primarily mediated by the mu-opioid receptor. This research led to the synthesis and characterization of U-50488, a structurally unique, non-morphine-like compound.[3]
Initial studies by Vonvoigtlander and his colleagues, published in 1982 and 1983, established U-50488 as a potent and selective agonist for the kappa-opioid receptor.[2][3] Unlike other reputed kappa agonists of the time, such as ketazocine and ethylketocyclazocine, U-50488 demonstrated no significant mu-opioid agonist or antagonist properties.[2] This high selectivity made it an ideal probe for elucidating the physiological and pharmacological roles of the kappa-opioid system. The initial research was conducted on the racemic mixture, with subsequent studies isolating and characterizing the individual enantiomers. It was determined that the pharmacological activity resides primarily in the dextrorotatory (+)-enantiomer.
Pharmacological Profile
This compound exhibits a distinct pharmacological profile characterized by its kappa-opioid receptor-mediated effects. These include:
-
Analgesia: It produces potent antinociceptive effects in a variety of animal models of pain, including thermal, mechanical, and visceral pain.[3][4][5]
-
Diuresis: A characteristic effect of kappa-opioid agonists, U-50488 induces a significant increase in urine output.
-
Antitussive Effects: It has been shown to suppress coughing.[1]
-
Absence of Mu-Opioid Effects: Crucially, (+)-U-50488 does not produce the hallmark effects of mu-opioid agonists, such as significant respiratory depression or euphoric-like rewarding properties. Instead, it can produce dysphoria and aversion at higher doses.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound and its related compounds from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinities and Functional Activities
| Compound | Receptor | Assay Type | Species/Cell Line | Radioligand | Ki (nM) | IC50 (nM) | EC50 (nM) | Reference(s) |
| (+)-U-50488 | Kappa | Binding | Guinea Pig Brain | [3H]U-69,593 | 0.2 | - | - | [6] |
| U-50488 | Kappa | Binding | Human (CHO cells) | [3H]U-69,593 | - | 9.31 | - | [6] |
| U-50488 | Kappa | [35S]GTPγS | Human (CHO cells) | - | - | - | 26.1 | [7] |
| U-50488 | Beta-Arrestin 2 | Recruitment | Human (CHO cells) | - | - | - | 191 | [8] |
| U-69,593 | Kappa | Binding | Guinea Pig Brain | [3H]-(-)-bremazocine | 10-18 | - | - | [9] |
| U-69,593 | Mu | Binding | Rat Brain | [3H]-naloxone | 3300 | - | - | [9] |
| U-69,593 | Delta | Binding | Rat Brain | [3H]-naloxone | 8500 | - | - | [9] |
Table 2: In Vivo Analgesic Potency (ED50 Values)
| Compound | Animal Model | Species | Route of Administration | ED50 (mg/kg) | Reference(s) |
| U-50488 | Tail-flick | Mouse | s.c. | ~1.0 | [10] |
| U-50488 | Hot-plate | Rat | i.p. | - | [9] |
| U-50488 | Writhing | Mouse | i.p. | - | [5] |
| U-50488 | Warm-water tail withdrawal | Mouse | i.p. | 5.0 | [4] |
Signaling Pathways
Activation of the kappa-opioid receptor by (+)-U-50488 initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), the KOR primarily couples to inhibitory Gi/o proteins.
Upon agonist binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. These actions result in neuronal hyperpolarization and reduced neurotransmitter release, contributing to the analgesic effects.
In addition to G-protein signaling, KOR activation can also lead to the recruitment of β-arrestin proteins. This pathway is often associated with receptor desensitization and internalization, as well as the activation of mitogen-activated protein kinase (MAPK) cascades, such as p38 and JNK. The β-arrestin pathway is thought to mediate some of the aversive and dysphoric effects of kappa-opioid agonists.
Experimental Protocols
Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity of a test compound for the kappa-opioid receptor using [3H]U-69,593, a close analog of U-50488 and a highly selective KOR radioligand.[11]
-
Membrane Preparation:
-
Homogenize tissues (e.g., guinea pig brain) or cells expressing the kappa-opioid receptor (e.g., CHO-hKOR cells) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in fresh buffer and determine the protein concentration.
-
-
Assay:
-
In a 96-well plate, combine the membrane preparation, [3H]U-69,593 (at a concentration near its Kd, e.g., 1-3 nM), and varying concentrations of the unlabeled test compound.
-
For total binding, omit the test compound. For non-specific binding, include a high concentration of an unlabeled KOR agonist (e.g., 10 µM U-50488).
-
Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Wash the filters several times with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Analgesia Models
Hot-Plate Test
The hot-plate test is a common method to assess the analgesic efficacy of centrally acting compounds against thermal pain.
-
Apparatus: A commercially available hot-plate apparatus with the surface temperature maintained at a constant, non-injurious level (e.g., 55°C).
-
Procedure:
-
Acclimatize the animals (typically mice or rats) to the testing room.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).
-
At a predetermined time after injection (e.g., 30 minutes), place the animal on the hot plate.
-
Record the latency (in seconds) for the animal to exhibit a nociceptive response, such as licking a paw or jumping.
-
A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
-
Data Analysis: The analgesic effect is typically expressed as the percent maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The ED50, the dose that produces a 50% maximal effect, can then be determined.
Acetic Acid-Induced Writhing Test
This test is used to evaluate the analgesic activity against visceral pain.
-
Procedure:
-
Administer this compound or vehicle to mice.
-
After a set pre-treatment time (e.g., 30 minutes), inject a dilute solution of acetic acid (e.g., 0.6% v/v) intraperitoneally to induce a writhing response.
-
Immediately place the animal in an observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 15-20 minutes).
-
-
Data Analysis: The analgesic effect is calculated as the percentage inhibition of writhing compared to the vehicle-treated control group. The ED50 can be determined from the dose-response curve.
Structure-Activity Relationship (SAR)
The chemical structure of U-50488 has been extensively modified to explore the structure-activity relationships for kappa-opioid receptor agonists.
Key findings from SAR studies include:
-
The trans-stereochemistry of the substituents on the cyclohexane ring is crucial for high kappa-opioid receptor affinity.
-
The 3,4-dichlorophenyl group is important for potent kappa agonist activity. Modifications to the substitution pattern on this ring can significantly alter potency and selectivity.
-
The N-methyl group on the acetamide nitrogen is optimal for activity.
-
The pyrrolidine ring is a key feature for kappa agonism. Replacement with other cyclic amines, such as piperidine or morpholine, generally leads to a decrease in activity.
Conclusion
This compound remains a cornerstone in opioid pharmacology. Its discovery provided a highly selective tool that has been instrumental in characterizing the kappa-opioid receptor and its role in a wide range of physiological processes, from pain and mood to addiction. The wealth of data generated from studies using (+)-U-50488 continues to inform the development of new generations of kappa-opioid receptor ligands with improved therapeutic profiles for the treatment of various central nervous system disorders. This technical guide provides a comprehensive overview of this seminal compound, serving as a valuable resource for researchers and drug development professionals in the field.
References
- 1. U-50488 - Wikipedia [en.wikipedia.org]
- 2. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. U69593 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction of U-69,593 with mu-, alpha- and kappa-opioid binding sites and its analgesic and intestinal effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Attenuation of the antinociceptive action of the selective kappa-opioid receptor agonist, U-50,488H by ICS-205-930 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [3H]U-69593 a highly selective ligand for the opioid kappa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
(+)-U-50488 Hydrochloride: An In-depth Technical Guide on Enantiomeric Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enantiomeric activity of U-50488 hydrochloride, a selective kappa-opioid receptor (KOR) agonist. It delves into the distinct pharmacological profiles of its enantiomers, (+)-(1R,2R)-U-50488 and (-)-(1S,2S)-U-50488, highlighting the stereoselectivity of the kappa-opioid receptor. This document summarizes quantitative binding and functional data, details key experimental methodologies, and provides visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
U-50488 is a highly selective agonist for the kappa-opioid receptor (KOR) and has been instrumental as a research tool to elucidate the physiological roles of the KOR system.[1][2][3] It exists as a pair of enantiomers, (+)-(1R,2R)-U-50488 and (-)-(1S,2S)-U-50488. It is well-established that the biological activity of chiral molecules can be highly dependent on their stereochemistry, and U-50488 is a classic example of this principle. The (-)-enantiomer is significantly more potent at the KOR, while the (+)-enantiomer is often used as a less active control.[4][5] This guide will explore the nuances of their individual activities.
Enantiomeric Activity at the Kappa-Opioid Receptor
The primary pharmacological target of U-50488 is the kappa-opioid receptor. The two enantiomers exhibit markedly different affinities and efficacies at this receptor.
Binding Affinity
Radioligand binding assays are crucial for determining the affinity of a compound for its receptor. In the case of U-50488, competitive binding studies consistently demonstrate that the (-)-(1S,2S) enantiomer possesses a much higher affinity for the KOR compared to the (+)-(1R,2R) enantiomer.
Table 1: Kappa-Opioid Receptor Binding Affinities of U-50488 Enantiomers
| Compound | Radioligand | Tissue Source | Apparent Dissociation Constant (Kd) / Inhibition Constant (Ki) | Reference |
| (-)-(1S,2S)-U-50488 | [3H]U69,593 | Guinea pig brain membranes | 0.89 nM (Kd) | [6] |
| (+)-(1R,2R)-U-50488 | [3H]U69,593 | Guinea pig brain membranes | 299 nM (Kd) | [6] |
| (-)-(1S,2S)-U-50488 | [3H]bremazocine | Guinea pig brain membranes | 30 nM and 10,485 nM (Kd) | [6] |
| (-)-U-50488 | Not Specified | Not Specified | 2.2 nM (Kd) | [7] |
| (+)-U-50488 | Not Specified | Not Specified | Less active enantiomer | [4][5] |
| (±)-U-50488 | Not Specified | Not Specified | 12 nM (Ki) | [8] |
Note: The study using [3H]bremazocine resolved two binding sites for the (-)-(1S,2S) enantiomer, suggesting potential interaction with different receptor subtypes or conformations.
Functional Activity
The functional consequences of receptor binding are assessed through various in vitro and in vivo assays. The (-)-enantiomer of U-50488 is a potent agonist, eliciting downstream signaling events upon KOR activation. In contrast, the (+)-enantiomer shows significantly reduced or negligible agonist activity at the KOR.
Table 2: Functional and Behavioral Effects of U-50488 Enantiomers
| Assay | Species | Effect of (-)-(1S,2S)-U-50488 | Effect of (+)-(1R,2R)-U-50488 | Reference |
| Ethylketocyclazocine (EKC) Discrimination | Rhesus Monkeys | Potent substitution for EKC | Weak substitution for EKC | [6] |
| Diuresis | Rats | Significant increase in urine output | No significant diuretic effects | [9][10] |
| Antinociception (von Frey assay) | Rats | Antinociceptive effects | Produced antinociception | [9][10] |
| Discriminative Stimulus | Rats | Served as a discriminative stimulus | No discriminative stimulus effects | [9][10] |
Off-Target and Non-Opioid Activities
While U-50488 is highly selective for the KOR, at higher concentrations, it can exhibit off-target effects. Both enantiomers have been shown to block sodium channels with comparable potencies.[11] This non-opioid action may contribute to some of its pharmacological effects, particularly at the peripheral level.[11] Furthermore, studies have indicated that U-50488 can directly inhibit P-type Ca2+ channels in a G protein-independent manner.[12][13][14] This suggests that some of the observed effects of U-50488, especially at higher concentrations, may not be solely mediated by KOR activation.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a general procedure for determining the binding affinity of U-50488 enantiomers to the kappa-opioid receptor.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Guinea pig brain tissue is homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is subjected to differential centrifugation to isolate the membrane fraction containing the opioid receptors.
-
Binding Reaction: The prepared membranes are incubated with a fixed concentration of a radiolabeled KOR ligand (e.g., [3H]U69,593 or [3H]bremazocine) and varying concentrations of the unlabeled competitor drug ((+)- or (-)-U-50488).
-
Incubation and Filtration: The reaction is allowed to reach equilibrium. The mixture is then rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification and Analysis: The radioactivity retained on the filters is measured using liquid scintillation counting. The data are then analyzed using non-linear regression to determine the IC50 (concentration of competitor that inhibits 50% of specific binding), which is then used to calculate the Ki (inhibition constant).
In Vivo Behavioral Assay (Drug Discrimination)
This protocol describes a general procedure for assessing the discriminative stimulus effects of U-50488 enantiomers.
Methodology:
-
Training: Animals (e.g., rhesus monkeys or rats) are trained to discriminate between an injection of a known KOR agonist (e.g., ethylketocyclazocine) and saline. This is typically done in an operant conditioning chamber where pressing one lever after the drug injection is rewarded (e.g., with food), and pressing another lever after saline injection is rewarded.
-
Testing: Once the animals have learned to reliably discriminate between the drug and saline, they are tested with various doses of the test compounds ((+)- or (-)-U-50488).
-
Data Analysis: The percentage of responses on the drug-appropriate lever is measured for each dose of the test compound. A compound that fully substitutes for the training drug will produce a dose-dependent increase in responding on the drug-appropriate lever.
Signaling Pathways
Activation of the kappa-opioid receptor by an agonist like (-)-U-50488 initiates a cascade of intracellular events. The KOR is a G-protein coupled receptor (GPCR), primarily coupling to Gi/o proteins.
Caption: Kappa-opioid receptor signaling pathway.
Pathway Description:
-
Agonist Binding: (-)-U-50488 binds to and activates the KOR.
-
G-protein Activation: The activated KOR facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, leading to its dissociation into Gαi/o and Gβγ subunits.
-
Downstream Effectors:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It inhibits voltage-gated calcium channels, reducing calcium influx, and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization.
-
-
Cellular Response: These signaling events collectively lead to a reduction in neuronal excitability, which is the basis for the analgesic and other central nervous system effects of KOR agonists.
Synthesis and Chirality
The synthesis of optically pure enantiomers of U-50488 has been described, allowing for the detailed investigation of their distinct pharmacological properties. The absolute configuration of the active (-)-enantiomer has been determined to be (1S,2S).[6][15] The synthesis typically involves the resolution of a chiral intermediate, followed by acylation to yield the final product. The availability of the pure enantiomers is critical for accurately characterizing their biological activities and for structure-activity relationship studies.
Conclusion
The enantiomers of U-50488 hydrochloride exhibit profound differences in their interaction with the kappa-opioid receptor. The (-)-(1S,2S)-enantiomer is a potent and selective KOR agonist, responsible for the characteristic pharmacological effects of the racemate, including analgesia and diuresis.[6][9][10] In contrast, the (+)-(1R,2R)-enantiomer displays significantly lower affinity and efficacy at the KOR.[6] However, it is important for researchers to consider the potential non-opioid, off-target effects of both enantiomers, such as ion channel blockade, which may be relevant at higher concentrations.[11][13][14] This detailed understanding of the stereopharmacology of U-50488 is essential for its use as a research tool and for the design of novel KOR-targeted therapeutics.
References
- 1. U-50488 - Wikipedia [en.wikipedia.org]
- 2. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+)-U-50488 hydrochloride | κ Opioid Receptors | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Pharmacological activities of optically pure enantiomers of the kappa opioid agonist, U50,488, and its cis diastereomer: evidence for three kappa receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interactive effects of (±)-trans-U50488 and its stereoisomers with cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
- 12. kappa-opioid agonist U50488 inhibits P-type Ca2+ channels by two mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and absolute configuration of optically pure enantiomers of a kappa-opioid receptor selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inactive Enantiomer (+)-U-50488: A Technical Guide to its Application as a Negative Control in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of pharmacology, the stereochemistry of a compound can be pivotal to its biological activity. This is exemplified by the selective kappa-opioid receptor (KOR) agonist, U-50488. While the racemic mixture and its levorotatory enantiomer, (-)-U-50488, exhibit potent KOR agonism, the dextrorotatory enantiomer, (+)-U-50488, is largely inactive at the kappa-opioid receptor. This inherent lack of KOR activity makes (+)-U-50488 an invaluable tool in experimental design, serving as a robust negative control to delineate true KOR-mediated effects from non-specific or off-target actions. This technical guide provides an in-depth overview of the research applications of (+)-U-50488, focusing on its use in dissecting pharmacological mechanisms.
Data Presentation: Comparative Pharmacology of U-50488 Enantiomers
The primary utility of (+)-U-50488 as a negative control stems from its significantly lower affinity and functional activity at the kappa-opioid receptor compared to its levorotatory counterpart. However, it is crucial for researchers to be aware of the off-target activities that both enantiomers may possess, such as sodium channel blockade. The following tables summarize the quantitative data on the binding affinities and functional activities of the U-50488 enantiomers.
| Compound | Receptor | Binding Affinity (Ki, nM) |
| (-)-U-50488 | Kappa (κ) Opioid Receptor | ~1-12 |
| Mu (μ) Opioid Receptor | >500 - 6100 | |
| Delta (δ) Opioid Receptor | >500 | |
| (+)-U-50488 | Kappa (κ) Opioid Receptor | >10,000 |
| Mu (μ) Opioid Receptor | - | |
| Delta (δ) Opioid Receptor | - |
Note: Data compiled from multiple sources. "-" indicates data not consistently available in the reviewed literature.
| Compound | Functional Assay | Potency (EC50/IC50, nM) |
| (-)-U-50488 | KOR Agonism (e.g., [³⁵S]GTPγS binding) | ~10-50 |
| (+)-U-50488 | KOR Agonism (e.g., [³⁵S]GTPγS binding) | Inactive |
| (-)-U-50488 | Sodium Channel Blockade | Comparable to (+)-enantiomer |
| (+)-U-50488 | Sodium Channel Blockade | Comparable to (-)-enantiomer |
| Racemic U-50488 | Cardiac Sodium Channel Blockade (tonic) | 133,000 nM (133 µM)[1] |
| Cardiac Sodium Channel Blockade (use-dependent) | 9,400 nM (9.4 µM)[1] | |
| Calcium Channel Blockade (sensory neurons) | ~4,000 nM (4 µM)[2] |
Experimental Protocols
Detailed methodologies are critical for the reproducible application of (+)-U-50488 as a negative control. Below are representative protocols for key in vitro and in vivo experiments.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of test compounds for the kappa-opioid receptor, using (+)-U-50488 as a negative control.
a. Materials:
-
Cell membranes prepared from cells expressing the human kappa-opioid receptor (e.g., CHO-KOR cells).
-
Radioligand: [³H]-U-69,593 or another suitable KOR-selective radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: (-)-U-50488 (positive control), (+)-U-50488 (negative control), and unknown compounds.
-
Non-specific binding control: High concentration of a non-radiolabeled KOR ligand (e.g., 10 µM naloxone).
-
96-well filter plates (e.g., Whatman GF/B).
-
Scintillation cocktail and scintillation counter.
b. Procedure:
-
Prepare serial dilutions of the test compounds, (-)-U-50488, and (+)-U-50488 in assay buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 25 µL of non-specific binding control.
-
25 µL of diluted test compound, control, or buffer.
-
50 µL of [³H]-U-69,593 at a concentration near its Kd.
-
100 µL of diluted cell membrane preparation.
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with cold wash buffer.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
c. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Generate competition curves by plotting the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 values and subsequently calculate the Ki values using the Cheng-Prusoff equation. It is expected that (-)-U-50488 will show a potent Ki, while (+)-U-50488 will not significantly displace the radioligand.
cAMP Functional Assay
This protocol measures the functional consequence of KOR activation (inhibition of adenylyl cyclase) and uses (+)-U-50488 to confirm that the observed effect is KOR-mediated.
a. Materials:
-
CHO-KOR cells.
-
Assay medium (e.g., serum-free DMEM).
-
Forskolin (to stimulate adenylyl cyclase).
-
Test Compounds: (-)-U-50488, (+)-U-50488.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
b. Procedure:
-
Seed CHO-KOR cells in a 96-well plate and grow to confluence.
-
Replace the culture medium with assay medium and pre-incubate with the test compounds, (-)-U-50488, or (+)-U-50488 at various concentrations for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) for 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
c. Data Analysis:
-
Generate dose-response curves by plotting the percentage of forskolin-stimulated cAMP levels against the log concentration of the test compound.
-
Calculate the EC50 for the inhibition of cAMP production. (-)-U-50488 should produce a dose-dependent inhibition of cAMP, while (+)-U-50488 should have no significant effect.
β-Arrestin Recruitment Assay
This assay assesses another downstream signaling pathway of KOR activation. (+)-U-50488 is used to demonstrate the KOR-specificity of β-arrestin recruitment.
a. Materials:
-
Cells co-expressing KOR and a β-arrestin reporter system (e.g., PathHunter® β-Arrestin cells).
-
Assay medium.
-
Test Compounds: (-)-U-50488, (+)-U-50488.
-
Substrate for the reporter system.
b. Procedure:
-
Plate the cells in a 96-well plate.
-
Add serial dilutions of the test compounds, (-)-U-50488, or (+)-U-50488 to the wells.
-
Incubate for a period determined by the specific assay system (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagents and measure the signal (e.g., chemiluminescence) according to the manufacturer's protocol.
c. Data Analysis:
-
Construct dose-response curves by plotting the signal against the log concentration of the compound.
-
Determine the EC50 for β-arrestin recruitment. A robust response is expected for (-)-U-50488, whereas (+)-U-50488 should be inactive.
In Vivo Behavioral Assay: Formalin-Induced Nociception
This protocol uses an in vivo model of pain to assess the antinociceptive effects of KOR agonists and the role of non-specific effects using (+)-U-50488.[2]
a. Animals:
-
Male Sprague-Dawley rats.
b. Materials:
-
Formalin solution (5% in saline).
-
Test Compounds: (-)-U-50488, (+)-U-50488, dissolved in a suitable vehicle (e.g., saline).
-
KOR antagonist (e.g., nor-binaltorphimine, nor-BNI) for validation.
c. Procedure:
-
Acclimate the rats to the observation chambers.
-
Administer the test compounds or vehicle via the desired route (e.g., intraperitoneal or intraplantar injection) at various doses. In some experiments, pre-treat with a KOR antagonist.
-
After a set pre-treatment time, inject a small volume of formalin solution into the plantar surface of one hind paw.
-
Immediately observe and record the nociceptive behaviors (e.g., flinching, licking, or biting the injected paw) for a defined period (e.g., 60 minutes).
d. Data Analysis:
-
Quantify the nociceptive behaviors in different time bins (e.g., early phase: 0-5 min; late phase: 15-60 min).
-
Compare the responses between the different treatment groups. (-)-U-50488 is expected to reduce nociceptive behaviors in a dose-dependent and KOR-antagonist-reversible manner. (+)-U-50488 may show some effect at higher doses due to its sodium channel blocking activity, but this effect should not be reversed by a KOR antagonist.[2]
Signaling Pathways and Experimental Workflows
The use of (+)-U-50488 is instrumental in validating that a signaling cascade is indeed initiated by the activation of the kappa-opioid receptor.
KOR Signaling Pathway
Activation of the KOR by an agonist like (-)-U-50488 initiates a cascade of intracellular events. One such pathway involves the activation of Phosphoinositide 3-kinase gamma (PI3Kγ), leading to the phosphorylation of Akt, which in turn activates neuronal nitric oxide synthase (nNOS) to produce nitric oxide (NO). This pathway has been implicated in the peripheral antinociceptive effects of KOR agonists.[3] The use of (+)-U-50488 in such a study would demonstrate that this cascade is not triggered, confirming the KOR-dependence of the signaling pathway.
Experimental Workflow for Differentiating KOR-mediated vs. Non-specific Effects
A common experimental workflow involves comparing the effects of the active (-)-enantiomer, the inactive (+)-enantiomer, and the active enantiomer in the presence of a KOR antagonist. This design allows for the clear attribution of observed effects to KOR activation.
Conclusion
The inactive enantiomer, (+)-U-50488, is an indispensable tool for researchers studying the kappa-opioid receptor system. Its lack of significant affinity and functional activity at the KOR, in stark contrast to its active (-)-enantiomer, allows for the clear differentiation of KOR-mediated effects from non-specific actions. By incorporating (+)-U-50488 as a negative control in experimental designs, scientists can enhance the rigor and validity of their findings, leading to a more precise understanding of the physiological and pathological roles of the kappa-opioid receptor. This technical guide provides the necessary quantitative data, detailed protocols, and conceptual frameworks to effectively utilize (+)-U-50488 in a research setting.
References
- 1. Potent and use-dependent block of cardiac sodium channels by U-50,488H, a benzeneacetamide kappa opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonopioid actions of U50,488 enantiomers contribute to their peripheral cutaneous antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulation of peripheral Kappa opioid receptors inhibits inflammatory hyperalgesia via activation of the PI3Kγ/AKT/nNOS/NO signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Inactive Enantiomer: A Technical Guide to the Role of (+)-U-50488 Hydrochloride in Opioid Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of opioid pharmacology, the stereochemistry of a ligand can dramatically alter its biological activity. This principle is vividly illustrated by the enantiomers of the selective kappa opioid receptor (KOR) agonist, U-50488. While the (-)-enantiomer of U-50488 is a potent and selective agonist at the KOR, its dextrorotatory counterpart, (+)-U-50488 hydrochloride, is significantly less active, rendering it an invaluable tool as a negative control in opioid receptor research. This technical guide provides an in-depth exploration of the role of this compound in elucidating the function and pharmacology of opioid receptors, with a focus on its application in key experimental protocols.
Chemical Properties and Stereoselectivity
This compound, with the chemical name trans-(+)-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]benzeneacetamide hydrochloride, is the (1R,2R)-enantiomer of the U-50488 racemate. The stereospecificity of the kappa opioid receptor is such that the (1S,2S)-enantiomer, (-)-U-50488, binds with high affinity and acts as a potent agonist, while the (+)-enantiomer exhibits markedly lower affinity and lacks significant agonist activity at the KOR. This stark difference in pharmacological activity between the two enantiomers underscores the precise three-dimensional requirements for ligand recognition and activation of the kappa opioid receptor.
Data Presentation: Opioid Receptor Binding Affinities
The primary utility of this compound as a negative control is rooted in its significantly lower binding affinity for opioid receptors compared to its active (-)-enantiomer. The following table summarizes the available quantitative data on the binding affinities (Ki) of the enantiomers of U-50488 for the kappa (κ), mu (μ), and delta (δ) opioid receptors.
| Compound | Receptor | Binding Affinity (Ki) in nM |
| This compound | κ | 1298 ± 49 [1] |
| μ | > 10,000 | |
| δ | > 10,000 | |
| (-)-U-50488 | κ | 44 ± 8[1] |
| μ | > 10,000 | |
| δ | > 10,000 | |
| (±)-U-50488 (racemate) | κ | 12[2] |
| μ | 370[2] | |
| δ | > 500[2] |
Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and tissue preparation used.
Kappa Opioid Receptor Signaling Pathways
Activation of the kappa opioid receptor, a G-protein coupled receptor (GPCR), by an agonist initiates a cascade of intracellular signaling events. As (+)-U-50488 is largely inactive, it does not typically trigger these pathways, making it an excellent tool to ensure that observed effects are specifically mediated by KOR activation.
Experimental Protocols
The primary application of this compound is as a negative control in a variety of in vitro and in vivo experimental paradigms. Its use allows researchers to confirm that the observed biological effects of the active (-)-enantiomer or the racemate are indeed mediated by the kappa opioid receptor and not due to off-target effects.
Experimental Workflow: Opioid Receptor Ligand Characterization
A typical workflow for characterizing a novel opioid ligand involves a series of binding and functional assays where (+)-U-50488 can serve as a crucial negative control.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for opioid receptors and to confirm the stereoselectivity of the receptor.
Methodology:
-
Materials:
-
Cell membranes prepared from cells stably expressing the human kappa, mu, or delta opioid receptor.
-
Radioligand (e.g., [³H]-U-69,593 for KOR, [³H]-DAMGO for MOR, [³H]-DPDPE for DOR).
-
Test compounds: (-)-U-50488 and this compound.
-
Non-specific binding control (e.g., a high concentration of a non-radioactive, high-affinity ligand like naloxone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Protocol:
-
A competition binding assay is performed in a 96-well plate format.
-
Each well contains a fixed concentration of the radioligand, the cell membrane preparation, and varying concentrations of the unlabeled test compound (either (-)-U-50488 or (+)-U-50488).
-
For total binding, no competing ligand is added. For non-specific binding, a saturating concentration of a non-labeled antagonist is added.
-
The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Expected Outcome with (+)-U-50488: (+)-U-50488 will exhibit a significantly higher Ki value (lower affinity) for the kappa opioid receptor compared to (-)-U-50488, demonstrating the stereoselective nature of the binding. Its affinity for mu and delta receptors is expected to be negligible.
Functional Assays
Objective: To measure the functional activation of G-proteins by an agonist at the kappa opioid receptor.
Methodology:
-
Materials:
-
Cell membranes expressing the kappa opioid receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP (guanosine diphosphate).
-
Test compounds: (-)-U-50488 and this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4).
-
-
Protocol:
-
Cell membranes are incubated with GDP and varying concentrations of the test compound.
-
[³⁵S]GTPγS is added to initiate the reaction.
-
Upon agonist binding and receptor activation, the Gα subunit exchanges GDP for [³⁵S]GTPγS.
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting after filtration.
-
Dose-response curves are generated to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) for each compound.
-
-
Expected Outcome with (+)-U-50488: (+)-U-50488 will not significantly stimulate [³⁵S]GTPγS binding, or will do so only at very high concentrations, indicating its lack of agonist activity at the KOR. This contrasts with the potent stimulation observed with (-)-U-50488.
Objective: To measure the inhibition of adenylyl cyclase activity following KOR activation.
Methodology:
-
Materials:
-
Whole cells expressing the kappa opioid receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds: (-)-U-50488 and this compound.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Protocol:
-
Cells are pre-treated with the test compounds at various concentrations.
-
Adenylyl cyclase is then stimulated with forskolin to increase intracellular cAMP levels.
-
The ability of the agonist to inhibit this forskolin-stimulated cAMP production is measured using a cAMP assay kit.
-
Inhibition curves are generated to determine the IC50 of the compounds.
-
-
Expected Outcome with (+)-U-50488: (+)-U-50488 will not inhibit forskolin-stimulated cAMP accumulation, confirming its inability to activate the Gi/o-coupled signaling pathway of the KOR.
In Vivo Studies
Objective: To assess the behavioral effects of KOR activation and to confirm that these effects are receptor-mediated.
Example: Conditioned Place Aversion (CPA)
-
Methodology:
-
Animals: Rodents (e.g., mice or rats).
-
Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.
-
Procedure:
-
Pre-conditioning phase: Animals are allowed to freely explore both chambers to determine any baseline preference.
-
Conditioning phase: Over several days, animals receive an injection of the test compound (e.g., (-)-U-50488) and are confined to one chamber, and a control injection (vehicle or (+)-U-50488) and are confined to the other chamber.
-
Test phase: The animals are again allowed to freely explore both chambers, and the time spent in each chamber is recorded.
-
-
-
Expected Outcome with (+)-U-50488: While (-)-U-50488 is known to induce conditioned place aversion, indicating its dysphoric effects, (+)-U-50488 is expected to be neutral and not produce a significant place preference or aversion, similar to the vehicle control. This demonstrates that the aversive properties of the racemate are due to the activity of the (-)-enantiomer at the kappa opioid receptor.
Conclusion
This compound serves as an indispensable tool in the field of opioid research. Its stereochemical relationship with the potent kappa opioid receptor agonist, (-)-U-50488, provides a unique and powerful means to control for non-specific and off-target effects in a wide range of experimental paradigms. By demonstrating a lack of significant binding affinity and functional activity at opioid receptors, (+)-U-50488 allows researchers to confidently attribute the observed pharmacological and behavioral effects of its active enantiomer to specific interactions with the kappa opioid receptor. The rigorous use of (+)-U-50488 as a negative control is a hallmark of well-designed studies aimed at unraveling the complex roles of the kappa opioid system in health and disease, and is crucial for the development of novel and selective therapeutic agents.
References
An In-Depth Technical Guide to the Pharmacological Profile of (+)-U-50488 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-U-50488 hydrochloride is the less active enantiomer of the selective kappa-opioid receptor (KOR) agonist, U-50488. While the racemate and the (-)-enantiomer have been extensively studied for their potent analgesic and centrally-mediated effects, the pharmacological profile of the (+)-enantiomer is crucial for understanding the stereoselectivity of the kappa-opioid receptor. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its receptor binding affinity, functional activity, and associated signaling pathways. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts in the field of opioid pharmacology.
Introduction
U-50488 is a highly selective agonist for the kappa-opioid receptor (KOR), a G protein-coupled receptor involved in a variety of physiological processes including analgesia, diuresis, and the modulation of mood and addiction.[1][2] The pharmacological activity of U-50488 resides primarily in its (-)-enantiomer, while the (+)-enantiomer, this compound, is significantly less active.[3] This stereoselectivity provides a valuable tool for researchers to probe the specific interactions between ligands and the kappa-opioid receptor. Understanding the pharmacological profile of the less active enantiomer is essential for delineating the structural requirements for potent and selective KOR agonism.
Receptor Binding Profile
The affinity of this compound for opioid receptors is significantly lower than its (-)-enantiomer and the racemic mixture. This section summarizes the available quantitative data on its binding characteristics.
Table 1: Opioid Receptor Binding Affinities of U-50488 Enantiomers
| Compound | Receptor | Ki (nM) | Species | Reference |
| (±)-U-50488 | Kappa | 12 | Not Specified | [4] |
| Mu (μ) | > 500 | Not Specified | [4] | |
| Delta (δ) | > 500 | Not Specified | [4] | |
| (-)-U-50488 | Kappa | 2.2 (Kd) | Not Specified | [5] |
| Mu (μ) | 430 (Kd) | Not Specified | [5] | |
| (+)-U-50488 | Kappa | Significantly higher than (-)-enantiomer | Not Specified | [3] |
| Mu (μ) | Significantly higher than (-)-enantiomer | Not Specified | ||
| Delta (δ) | Significantly higher than (-)-enantiomer | Not Specified |
Functional Activity
The functional activity of this compound as a KOR agonist is substantially reduced compared to its stereoisomer. Functional assays are critical for determining the efficacy of a ligand in eliciting a cellular response upon receptor binding.
G-Protein Activation
Activation of the KOR by an agonist leads to the coupling of Gi/o proteins, which can be measured by assays such as GTPγS binding. In this assay, the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins is quantified as a measure of receptor activation.
Table 2: Functional Activity of U-50488 in G-Protein Activation Assays
| Compound | Assay | EC50 | Emax | Reference |
| (±)-U-50488 | GTPγS Binding | Agonist | Partial to Full Agonist | [6] |
Note: Specific EC50 and Emax values for this compound in GTPγS binding assays are not widely reported, but are expected to be significantly higher (lower potency) and potentially lower (reduced efficacy) than the racemate and the (-)-enantiomer.
Second Messenger Modulation
KOR activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This is a hallmark of Gi/o-coupled receptor signaling.
Table 3: Functional Activity of U-50488 in cAMP Assays
| Compound | Assay | IC50 | Emax | Reference |
| (±)-U-50488 | cAMP Inhibition | Agonist | Full Agonist | [7] |
Note: The potency of this compound in inhibiting cAMP formation is expected to be considerably lower than that of the racemate.
Signaling Pathways
The kappa-opioid receptor signals through two primary pathways: the canonical G-protein-dependent pathway and the β-arrestin-dependent pathway. The balance between these pathways can influence the pharmacological effects of an agonist.
G-Protein-Mediated Signaling
Upon agonist binding, the KOR activates Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. This pathway is primarily associated with the analgesic effects of KOR agonists.[8]
β-Arrestin-Mediated Signaling
In addition to G-protein coupling, agonist-bound KOR can be phosphorylated by G-protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin. This pathway can initiate distinct downstream signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2 and p38, and is often associated with the aversive effects of KOR agonists.[8]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of opioid ligands. The following sections provide representative protocols for key in vitro and in vivo assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[9][10][11]
Objective: To determine the Ki of this compound at the kappa, mu, and delta opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)
-
Radiolabeled ligand (e.g., [³H]-Diprenorphine for general opioid binding, or a selective radioligand for each receptor subtype)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in triplicate:
-
A fixed concentration of the radiolabeled ligand.
-
Increasing concentrations of this compound or vehicle.
-
For non-specific binding, add a high concentration of a non-labeled universal opioid ligand (e.g., naloxone).
-
-
Add the cell membrane preparation to each well.
-
Incubate at room temperature for a specified time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of (+)-U-50488 that inhibits 50% of the specific binding of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon receptor agonism.[12][13][14]
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of this compound in activating G-proteins via the KOR.
Materials:
-
Cell membranes expressing the KOR
-
[³⁵S]GTPγS
-
GDP
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
96-well plates and filter mats
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, GDP, and the various concentrations of this compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration.
-
Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Plot the specific binding against the log concentration of this compound to determine EC₅₀ and Emax values.
cAMP Inhibition Assay
This assay measures the ability of a Gi/o-coupled receptor agonist to inhibit the production of cAMP.[15][16][17]
Objective: To determine the potency (IC₅₀) of this compound in inhibiting adenylyl cyclase activity.
Materials:
-
Whole cells expressing the KOR
-
Forskolin (an adenylyl cyclase activator)
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA)
-
Cell culture medium and plates
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound to determine the IC₅₀ value.
In Vivo Assays
This is a common behavioral test to assess the analgesic properties of a compound in response to a thermal stimulus.[18][19][20]
Objective: To evaluate the antinociceptive effects of this compound.
Materials:
-
Hot plate apparatus
-
Rodents (mice or rats)
-
This compound solution for injection
-
Vehicle control
Procedure:
-
Determine the baseline latency for each animal to respond to the hot plate (e.g., paw licking, jumping) set at a constant temperature (e.g., 55°C). A cut-off time is set to prevent tissue damage.
-
Administer this compound or vehicle to the animals (e.g., via intraperitoneal or subcutaneous injection).
-
At various time points after administration, place the animals back on the hot plate and measure their response latency.
-
An increase in response latency compared to the baseline and vehicle-treated group indicates an analgesic effect.
This paradigm is used to assess the rewarding or aversive properties of a drug.[21][22][23]
Objective: To determine if this compound produces rewarding or aversive effects.
Materials:
-
Conditioned place preference/aversion apparatus with distinct compartments
-
Rodents
-
This compound solution for injection
-
Vehicle control
Procedure:
-
Pre-conditioning phase: Allow the animals to freely explore all compartments of the apparatus to determine any initial preference.
-
Conditioning phase: Over several days, pair the administration of this compound with one compartment and the vehicle with another compartment. The animals are confined to the respective compartments after each injection.
-
Test phase: Place the animals in a neutral starting area and allow them to freely access all compartments. Record the time spent in each compartment.
-
A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.
Conclusion
This compound serves as an important pharmacological tool for studying the stereoselective nature of the kappa-opioid receptor. Its significantly lower affinity and functional activity compared to the (-)-enantiomer underscore the specific structural requirements for potent KOR agonism. While detailed quantitative data for the (+)-enantiomer is less abundant, the provided experimental protocols offer a framework for its further characterization. A thorough understanding of the pharmacological profile of both enantiomers of U-50488 is critical for the rational design of novel KOR ligands with improved therapeutic properties. Future research should aim to further quantify the binding and functional parameters of this compound to provide a more complete picture of its pharmacological profile.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. U-50488 - Wikipedia [en.wikipedia.org]
- 3. (-)-U-50488 hydrochloride | κ Opioid Receptors | Tocris Bioscience [tocris.com]
- 4. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Springer Nature Experiments [experiments.springernature.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. Hot plate test - Wikipedia [en.wikipedia.org]
- 20. maze.conductscience.com [maze.conductscience.com]
- 21. Drug-induced conditioned place preference and aversion in mice | Springer Nature Experiments [experiments.springernature.com]
- 22. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 23. Drug-induced conditioned place preference and aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (+)-U-50488 Hydrochloride In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-U-50488 hydrochloride is a highly selective agonist for the kappa-opioid receptor (KOR), demonstrating minimal cross-reactivity with mu- or delta-opioid receptors.[1][2] This selectivity makes it an invaluable tool for investigating the physiological and pathophysiological roles of the KOR system. In vivo, activation of KOR by (+)-U-50488 has been shown to produce a range of effects, including analgesia, diuresis, and behavioral aversion.[2][3][4] These application notes provide detailed protocols for common in vivo experiments utilizing this compound, along with a summary of its signaling mechanisms.
Mechanism of Action
This compound exerts its effects primarily through the activation of KOR, a G-protein coupled receptor (GPCR). The downstream signaling is complex and can be broadly categorized into G-protein dependent and independent pathways.
-
G-Protein Dependent Signaling: Upon agonist binding, KOR couples to inhibitory G-proteins, primarily of the Gαi/o and Gαz families.[5] This leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels. The dissociation of Gβγ subunits can also modulate ion channel activity.[6]
-
β-Arrestin Mediated Signaling: KOR activation can also initiate signaling through the β-arrestin pathway. This pathway is implicated in some of the aversive effects of KOR agonists and can involve the activation of kinases such as p38 MAPK.[4][7]
-
G-Protein Independent Signaling: Studies have shown that (+)-U-50488 can directly block voltage-gated calcium channels in a manner independent of G-protein signaling, which may contribute to its antinociceptive effects.[8][9]
Data Presentation: In Vivo Dosages and Administration
The following tables summarize typical dosage ranges and administration routes for this compound in various in vivo models.
| Animal Model | Application | Route of Administration | Dosage Range | Reference |
| Rat | Intracranial Self-Stimulation | Intraperitoneal (i.p.) | 1 - 5.6 mg/kg | [10] |
| Rat | Diuresis | Intraperitoneal (i.p.) | 1 - 10 mg/kg | [11] |
| Rat | Heart Failure Model | Tail Vein Injection | 1.5 mg/kg (daily) | [12] |
| Rat | Neuropathic Pain | Intrathecal | Not specified | [13] |
| Mouse | Acetic Acid-Induced Writhing | Subcutaneous (s.c.) | 2 mg/kg | [14] |
| Mouse | Formalin Test | Subcutaneous (s.c.) | 2 mg/kg | [14] |
| Mouse | Warm Water Tail-Withdrawal | Not specified | ~10x more potent than U50,488 | [15] |
| Rhesus Monkey | Analgesia & Diuresis | Not specified | Not specified | [3] |
Experimental Protocols
Acetic Acid-Induced Writhing Test for Visceral Pain in Mice
This protocol assesses the analgesic effect of (+)-U-50488 on visceral pain.
Materials:
-
This compound
-
Sterile physiological saline (0.9%)
-
0.6% acetic acid solution
-
Male CD1 mice (8-10 weeks old)
-
Transparent observation chambers
-
Syringes and needles for subcutaneous (s.c.) and intraperitoneal (i.p.) injections
Procedure:
-
Dissolve this compound in sterile physiological saline to the desired concentration (e.g., for a 2 mg/kg dose).
-
Habituate the mice to the individual transparent observation chambers for at least 15 minutes.
-
Administer (+)-U-50488 (e.g., 2 mg/kg) or vehicle (saline) via subcutaneous injection.[14]
-
After 25 minutes, inject 0.6% acetic acid solution intraperitoneally.[14]
-
Immediately start a 10-minute observation period.
-
Count the number of "writhes," characterized by a stretching of the abdomen and/or extension of the hind limbs.
-
A reduction in the number of writhes in the drug-treated group compared to the vehicle group indicates an analgesic effect.
Formalin Test for Inflammatory Pain in Mice
This model evaluates the effect of (+)-U-50488 on both acute and tonic phases of inflammatory pain.
Materials:
-
This compound
-
Sterile physiological saline (0.9%)
-
5% formalin solution
-
Male CD1 mice (8-10 weeks old)
-
Observation chambers
-
Syringes and needles for subcutaneous injections
Procedure:
-
Prepare the (+)-U-50488 solution as described above.
-
Acclimate the mice to the testing environment.
-
Administer (+)-U-50488 (e.g., 2 mg/kg, s.c.) or vehicle 15 minutes prior to the formalin injection.[14]
-
Inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw.
-
Observe the animal's behavior and record the amount of time spent licking or biting the injected paw.
-
The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection, representing acute nociceptive pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).
-
A decrease in licking/biting time indicates antinociception.
Conditioned Place Aversion (CPA) Test in Rats
This protocol is used to assess the aversive properties of (+)-U-50488.
Materials:
-
This compound
-
Sterile physiological saline (0.9%)
-
Conditioned place preference apparatus with distinct visual and tactile cues in each compartment.
-
Male Sprague-Dawley rats
-
Syringes and needles for the desired route of administration (e.g., i.p.).
Procedure:
-
Pre-conditioning (Day 1): Allow each rat to freely explore the entire apparatus for 15 minutes. Record the time spent in each compartment to establish baseline preference.
-
Conditioning (Days 2-5):
-
On drug-conditioning days, administer (+)-U-50488 (e.g., 5 mg/kg, i.p.) and confine the rat to one of the compartments (typically the initially non-preferred one) for 30 minutes.
-
On vehicle-conditioning days, administer saline and confine the rat to the opposite compartment for 30 minutes.
-
Alternate drug and vehicle conditioning days.
-
-
Testing (Day 6): Place the rat in the neutral central area of the apparatus and allow it to freely explore for 15 minutes. Record the time spent in each compartment.
-
A significant decrease in the time spent in the drug-paired compartment compared to the pre-conditioning baseline indicates conditioned place aversion.
Visualizations
Caption: G-protein dependent signaling pathway of (+)-U-50488.
Caption: β-Arrestin mediated signaling of (+)-U-50488.
Caption: General workflow for in vivo behavioral experiments.
References
- 1. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. U-50488 - Wikipedia [en.wikipedia.org]
- 3. Behavioral effects of a novel kappa opioid analgesic, U-50488, in rats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arxiv.org [arxiv.org]
- 5. Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. Effects of kappa-opioid agonist U-50488 and p38 MAPK inhibitor SB203580 on the spike activity of pyramidal neurons in the basolateral amygdala | Research Results in Pharmacology [rrpharmacology.ru]
- 8. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of repeated kappa-opioid receptor agonist U-50488 treatment and subsequent termination on intracranial self-stimulation in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scienceopen.com [scienceopen.com]
- 13. The κ-Opioid Receptor Agonist U50488H Ameliorates Neuropathic Pain Through the Ca2+/CaMKII/CREB Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for (+)-U-50488 Hydrochloride in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-U-50488 hydrochloride is the less active enantiomer of the selective kappa-opioid receptor (KOR) agonist, (±)-U-50488. While the racemic mixture and the more potent (-)-enantiomer are extensively studied for their analgesic, diuretic, and behavioral effects, research specifically utilizing the (+)-enantiomer is limited. Understanding the pharmacological profile of the individual enantiomers is crucial for a comprehensive understanding of the structure-activity relationship at the kappa-opioid receptor. These application notes provide an overview of the known information regarding (+)-U-50488 and detail standard protocols for assessing kappa-opioid receptor-mediated effects in rodents, which can be adapted for the study of this specific enantiomer.
Data Presentation
The following tables summarize typical dosage ranges for the widely studied racemic (±)-U-50488 in common rodent models. These can serve as a starting reference for designing dose-finding studies for the (+)-enantiomer, keeping in mind its significantly lower potency.
Table 1: (±)-U-50488 Hydrochloride Doses for Analgesia Studies in Rodents
| Species | Assay | Route of Administration | Effective Dose Range (mg/kg) | Notes |
| Mouse | Tail-Flick | i.p., s.c. | 2 - 25 | Dose-dependent increase in tail-flick latency. |
| Rat | Tail-Flick | i.p. | 1 - 10 | Produces a robust increase in tail withdrawal latency.[1] |
| Rat | Formalin Test | i.p. | 1 - 3 | Attenuates nociceptive behaviors in both phases. |
Table 2: (±)-U-50488 Hydrochloride Doses for Behavioral Studies in Rodents
| Species | Assay | Route of Administration | Effective Dose Range (mg/kg) | Observed Effects |
| Rat | Intracranial Self-Stimulation (ICSS) | i.p. | 1 - 10 | Dose-dependent increase in reward thresholds (depressive-like effect).[2][3] |
| Mouse | Conditioned Place Preference (CPP) | i.p. | 5 | Can potentiate or suppress cocaine-induced CPP depending on the timing of administration.[4] |
| Rat | Diuresis | i.p. | 1 - 10 | Dose-dependent increase in urine output.[5] |
| Rat Pup | Conditioned Place Aversion (CPA) | i.p. | 1.0 - 30.0 | Induces place aversion.[6] |
Experimental Protocols
Tail-Flick Test for Analgesia
This protocol assesses the analgesic effects of a compound by measuring the latency of a rodent to withdraw its tail from a noxious thermal stimulus.
Materials:
-
Tail-flick analgesia meter
-
Rodent restrainers
-
This compound
-
Vehicle (e.g., sterile saline)
-
Syringes and needles for administration
Procedure:
-
Acclimation: Acclimate the animals to the testing room and the restrainers for at least 30 minutes before the experiment.
-
Baseline Latency: Gently place the mouse or rat in the restrainer. Position the tail over the heat source of the tail-flick meter. Activate the heat source and record the time it takes for the animal to flick its tail. This is the baseline latency. A cut-off time (typically 10-15 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Post-Treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the tail-flick test to measure the post-treatment latency.
-
Data Analysis: The analgesic effect is often expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [ (Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency) ] x 100
Conditioned Place Preference/Aversion (CPP/CPA)
This paradigm is used to assess the rewarding or aversive properties of a drug by pairing its administration with a specific environment.
Materials:
-
Conditioned place preference apparatus (typically a two- or three-compartment box with distinct visual and tactile cues in each compartment)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Syringes and needles for administration
-
Video tracking software (optional, but recommended for accurate data collection)
Procedure:
-
Pre-Conditioning (Baseline Preference): On day 1, place the animal in the central compartment (if applicable) and allow it to freely explore all compartments for a set period (e.g., 15-30 minutes). Record the time spent in each compartment to determine any initial preference.
-
Conditioning: This phase typically lasts for 4-8 days.
-
On drug conditioning days, administer this compound and confine the animal to one of the compartments (e.g., the initially non-preferred compartment for CPP, or a counterbalanced design).
-
On vehicle conditioning days, administer the vehicle and confine the animal to the opposite compartment.
-
The drug and vehicle conditioning sessions are usually conducted on alternate days.
-
-
Post-Conditioning (Test): On the day after the last conditioning session, place the animal in the central compartment and allow it to freely explore the entire apparatus in a drug-free state for the same duration as the pre-conditioning phase. Record the time spent in each compartment.
-
Data Analysis: A preference score is calculated as the time spent in the drug-paired compartment minus the time spent in the vehicle-paired compartment. An increase in this score from pre- to post-conditioning suggests a conditioned place preference (reward), while a decrease suggests a conditioned place aversion.
Intracranial Self-Stimulation (ICSS)
ICSS is a behavioral paradigm used to measure the effects of drugs on the brain's reward system. Animals are trained to perform an operant response (e.g., pressing a lever) to receive electrical stimulation in a reward-related brain area.
Materials:
-
Operant chambers equipped with a lever and a brain stimulation delivery system
-
Stereotaxic apparatus for electrode implantation
-
Stimulating electrodes
-
This compound
-
Vehicle (e.g., sterile saline)
-
Syringes and needles for administration
Procedure:
-
Surgery: Surgically implant a stimulating electrode into a reward-related brain region, such as the medial forebrain bundle (MFB), under anesthesia. Allow for a post-operative recovery period.
-
Training: Train the rats to press a lever to receive a brief train of electrical stimulation. The parameters of the stimulation (frequency, current) are adjusted to maintain a stable baseline of responding.
-
Baseline Determination: Once stable responding is achieved, determine the baseline reward threshold, which is the minimum stimulation frequency or intensity that supports responding.
-
Drug Administration: On test days, administer this compound or vehicle prior to the ICSS session.
-
Testing: Place the animal in the operant chamber and record its responding for a set period. The primary measure is the change in the reward threshold.
-
Data Analysis: An increase in the ICSS threshold is interpreted as a decrease in the rewarding value of the stimulation, often considered a depressive-like or anhedonic effect. A decrease in the threshold suggests an enhancement of the reward.
Mandatory Visualizations
Signaling Pathway of (+)-U-50488
Caption: KOR signaling via G-protein and β-arrestin pathways.
Experimental Workflow for a Rodent Behavioral Study
Caption: General workflow for a rodent behavioral pharmacology study.
References
- 1. rrpharmacology.ru [rrpharmacology.ru]
- 2. Behavioral effects of a novel kappa opioid analgesic, U-50488, in rats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of U50,488, a selective kappa agonist, on atypical mouse opiate systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing (+)-U-50488 Hydrochloride Stock Solution
Introduction
(+)-U-50488 hydrochloride is the less active enantiomer of the selective κ-opioid receptor (KOR) agonist, U-50488.[1] While the (-)-enantiomer is more potent, (+)-U-50488 still serves as a valuable tool in pharmacological research, often used as a control compound. KORs are involved in various physiological processes, including analgesia, diuresis, and the modulation of mood and addiction.[2][3][4] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for research purposes.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value | References |
| Molecular Formula | C₁₉H₂₆Cl₂N₂O · HCl | [5] |
| Molecular Weight | 405.79 g/mol | |
| Appearance | White solid | [2] |
| Purity | ≥99% (HPLC) | |
| CAS Number | 114528-81-3 |
Solubility Data
The solubility of this compound in common laboratory solvents is crucial for preparing appropriate stock solutions. The following table summarizes the maximum recommended concentrations.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | References |
| Water | 100 | 40.58 | |
| DMSO | 100 | 40.58 |
Note: It is always recommended to consult the batch-specific certificate of analysis for the most accurate molecular weight, as it may vary due to hydration.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Analytical balance
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh out 4.06 mg of this compound using an analytical balance. Calculation: 10 mmol/L * 1 mL * 405.79 g/mol = 0.40579 mg/mL
-
Dissolving the Compound: Add the weighed powder to a clean microcentrifuge tube. Using a calibrated pipette, add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Close the tube tightly and vortex thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. When stored at -80°C, the solution should be stable for up to 6 months; at -20°C, it is recommended to use it within 1 month.[6]
Preparation of a 10 mM Aqueous Stock Solution
This protocol outlines the preparation of 1 mL of a 10 mM aqueous stock solution.
Materials:
-
This compound powder
-
Nuclease-free water
-
Microcentrifuge tubes or vials
-
Calibrated pipettes
-
Analytical balance
-
Vortex mixer or sonicator
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Weighing the Compound: Accurately weigh 4.06 mg of this compound.
-
Dissolving the Compound: Transfer the powder to a sterile tube. Add 1 mL of nuclease-free water.
-
Mixing: Vortex the solution vigorously. If necessary, use an ultrasonic bath to aid dissolution.[6]
-
Sterilization: Once fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[6] This is particularly important for cell culture experiments.
-
Storage: Aqueous stock solutions are best prepared fresh. For short-term storage, they can be kept at 2-8°C for up to two weeks. For longer-term storage, aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for U-50488 is the activation of the κ-opioid receptor, a G-protein coupled receptor (GPCR). This activation can lead to various downstream effects, including the modulation of ion channels and intracellular signaling cascades.
Canonical KOR signaling pathway activated by (+)-U-50488.
The workflow for preparing a stock solution involves several key steps, from weighing the compound to final storage.
Workflow for preparing this compound stock solution.
References
- 1. (-)-U-50488 hydrochloride | κ Opioid Receptors | Tocris Bioscience [tocris.com]
- 2. apexbt.com [apexbt.com]
- 3. (-)-U-50488 hydrochloride | CAS:114528-79-9 | κ-opioid receptor agonist, selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. U-50488 - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Study of Pain Pathways Using (+)-U-50488 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(+)-U-50488 hydrochloride is a highly selective kappa-opioid receptor (KOR) agonist.[1] KORs are G protein-coupled receptors that are widely distributed throughout the central and peripheral nervous systems and play a crucial role in modulating pain, mood, and reward.[2][3] Activation of KORs by agonists like (+)-U-50488 generally leads to analgesic effects, making it a valuable tool for investigating the role of the kappa-opioid system in various pain states.[2][4] However, its clinical utility has been limited by side effects such as dysphoria and sedation.[3] These application notes provide an overview of the signaling pathways involved and detailed protocols for utilizing (+)-U-50488 in preclinical pain research.
Mechanism of Action & Signaling Pathways
(+)-U-50488 exerts its effects by binding to and activating KORs, which are coupled to inhibitory G proteins (Gi/Go).[2] This activation initiates a cascade of intracellular events that ultimately modulate neuronal excitability and neurotransmitter release.
Key Signaling Events:
-
Inhibition of Adenylyl Cyclase: Activation of Gi/Go proteins leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels:
-
Calcium Channels: KOR activation inhibits voltage-gated calcium channels (VGCCs), particularly N-type and P/Q-type, which reduces neurotransmitter release from presynaptic terminals.[2] Studies have shown that U-50488 can inhibit P-type Ca2+ channels through both a high-affinity, receptor-mediated mechanism and a low-affinity, direct channel block.[5] Furthermore, some research suggests that U-50488 can block Ca2+ channels in a G protein-independent manner in sensory neurons.[6][7]
-
Potassium Channels: KOR activation opens G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the postsynaptic neuron and a decrease in its excitability.
-
-
MAPK Pathway: KOR activation can also modulate the activity of mitogen-activated protein kinases (MAPKs), such as ERK1/2, which are involved in long-term changes in neuronal function.
-
Ca2+/CaMKII/CREB Pathway: In neuropathic pain models, the KOR agonist U-50488H has been shown to ameliorate pain by suppressing the Ca2+/CaMKII/CREB pathway.[8][9][10] This involves reducing Ca2+ influx, which in turn decreases the phosphorylation of CaMKII and CREB.[8][10]
Signaling Pathway Diagram:
References
- 1. U-50488 - Wikipedia [en.wikipedia.org]
- 2. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Does the kappa opioid receptor system contribute to pain aversion? [frontiersin.org]
- 5. kappa-opioid agonist U50488 inhibits P-type Ca2+ channels by two mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The κ-Opioid Receptor Agonist U50488H Ameliorates Neuropathic Pain Through the Ca2+/CaMKII/CREB Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The κ-Opioid Receptor Agonist U50488H Ameliorates Neuropathic Pain Through the Ca2+/CaMKII/CREB Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (+)-U-50488 Hydrochloride in Conditioned Place Preference
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the selective kappa-opioid receptor (KOR) agonist, (+)-U-50488 hydrochloride, in conditioned place preference (CPP) and conditioned place aversion (CPA) paradigms. The information is intended for researchers in neuroscience, pharmacology, and drug development investigating the neural mechanisms of aversion, dysphoria, and the motivational properties of the KOR system.
Activation of kappa-opioid receptors is generally associated with aversive and dysphoric states, making KOR agonists like U-50488 valuable tools for studying these phenomena.[1] The conditioned place preference paradigm is a widely used behavioral assay to assess the rewarding or aversive properties of drugs and other stimuli.[2] In this context, U-50488 typically induces a conditioned place aversion (CPA), where animals learn to avoid a specific environment that they have associated with the drug's effects.[1][3][4]
Mechanism of Action and Signaling Pathways
(+)-U-50488 is a highly selective agonist for the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[3] Upon binding, it initiates a signaling cascade that is implicated in its aversive effects. While traditionally viewed as a G-protein signaling pathway, recent evidence suggests a significant role for β-arrestin2-dependent signaling in mediating KOR-induced aversion.[3] The p38 mitogen-activated protein kinase (MAPK) pathway, downstream of β-arrestin2, has been identified as a key player in the aversive effects of KOR agonists.[3][5] Inhibition of p38 MAPK has been shown to prevent conditioned place aversion to U-50488.[3] Studies have also shown that U-50488 can increase the phosphorylation of p38 in the nucleus accumbens.[5] Furthermore, the aversive effects of U-50488 involve neural activity in several brain regions, with the amygdala being a critical contributor.[6][7][8][9]
Data Presentation: Quantitative Effects of (+)-U-50488 in CPP/CPA
The following tables summarize the quantitative data from various studies on the effects of (+)-U-50488 in conditioned place preference paradigms.
Table 1: Dose-Dependent Effects of (+)-U-50488 on Conditioned Place Preference/Aversion
| Animal Model | Sex | Dose (mg/kg) | Route | Effect | Reference |
| California Mice | Male | 2 | - | No significant effect | [5] |
| California Mice | Male | 5 | - | No significant effect | [5] |
| California Mice | Male | 10 | - | Significant CPA | [5] |
| California Mice | Female | 2 | - | Significant CPA | [5] |
| California Mice | Female | 10 | - | Significant CPP | [5] |
| C57BL/6J Mice | Male | 2 | s.c. | Significant CPA | [4][10] |
| Rats | - | 2-10 | s.c. | Blocked morphine-induced CPP | [11] |
| Rats | - | 5 | s.c. | Blocked cocaine-induced CPP | [12] |
Table 2: Interaction of (+)-U-50488 with Other Substances in CPP
| Animal Model | Sex | U-50488 Dose (mg/kg) | Interacting Drug | Effect of U-50488 | Reference |
| Rats | - | 5 (s.c.) | Cocaine (20 mg/kg, i.p.) | Blocked cocaine-induced CPP | [12] |
| Rats | Preweanling | 2-10 (s.c.) | Morphine (0.1-8 mg/kg, i.p.) | Blocked morphine-induced CPP | [11] |
| Mice | - | 5 (i.p.) | Cocaine (15 mg/kg, s.c.) | Potentiated cocaine-CPP when given 60 min prior | [13][14] |
| Mice | - | 5 (i.p.) | Cocaine (15 mg/kg, s.c.) | Suppressed cocaine-CPP when given 15 min prior | [13][14] |
Experimental Protocols
The following is a generalized protocol for conducting a conditioned place preference/aversion experiment with (+)-U-50488, based on methodologies cited in the literature.[2][10][11][15]
Materials:
-
Conditioned Place Preference Apparatus (e.g., a two- or three-chamber box with distinct visual and tactile cues in each conditioning chamber)
-
This compound
-
Saline solution (vehicle)
-
Experimental animals (e.g., mice or rats)
-
Syringes and needles for administration
-
Timers
-
Video tracking software (optional, for automated data collection)
Experimental Workflow:
Procedure:
-
Habituation (Optional but Recommended):
-
Handle the animals for a few days leading up to the experiment to reduce stress.
-
On the day before pre-conditioning, place each animal in the center compartment of the CPP apparatus and allow free exploration of all chambers for a set period (e.g., 15-30 minutes) to acclimate them to the environment.
-
-
Pre-Conditioning Test (Day 1):
-
Place each animal in the center compartment and allow it to freely explore the entire apparatus for a defined duration (e.g., 15-30 minutes).
-
Record the time spent in each of the conditioning chambers. This serves as the baseline preference.
-
Animals showing a strong unconditioned preference or aversion for one chamber (e.g., spending >67% or <33% of the time in one chamber) may be excluded from the study.[15]
-
-
Conditioning Phase (Days 2-4):
-
This phase typically lasts for 2 to 4 days, with one or two conditioning sessions per day.
-
Drug Conditioning: On drug conditioning days/sessions, administer this compound at the desired dose and route (e.g., 2-10 mg/kg, s.c. or i.p.). Immediately after injection, confine the animal to one of the conditioning chambers for a set period (e.g., 30 minutes).
-
Vehicle Conditioning: On vehicle conditioning days/sessions, administer an equivalent volume of saline. Immediately after injection, confine the animal to the other conditioning chamber for the same duration.
-
The assignment of the drug-paired chamber should be counterbalanced across animals to avoid biased results. The order of drug and vehicle conditioning should also be alternated.
-
-
Post-Conditioning Test (Day 5):
-
This test is conducted in a drug-free state, typically 24 hours after the last conditioning session.
-
Place each animal in the center compartment and allow it to freely explore the entire apparatus for the same duration as the pre-conditioning test.
-
Record the time spent in each of the conditioning chambers.
-
-
Data Analysis:
-
Calculate a preference/aversion score for each animal. A common method is to subtract the time spent in the saline-paired chamber from the time spent in the drug-paired chamber during the post-conditioning test.
-
Alternatively, the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning tests can be calculated.
-
A significant negative score or a significant decrease in time spent in the drug-paired chamber indicates a conditioned place aversion.
-
Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the results.
-
Important Considerations:
-
Dose-Response: It is crucial to perform a dose-response study to determine the optimal dose of U-50488 for inducing CPA in the specific animal model and sex being used, as effects can vary.[5]
-
Sex Differences: Studies have shown significant sex differences in the response to U-50488, with females sometimes showing a preference at doses that are aversive to males.[5] Therefore, both sexes should be included in studies, and data should be analyzed separately.
-
Locomotor Activity: U-50488 can affect locomotor activity, which could confound the interpretation of CPP results.[12] It is advisable to monitor and report locomotor activity during the conditioning sessions.
-
Control Groups: Appropriate control groups are essential, including animals that receive only saline in both compartments to control for any inherent biases of the apparatus.
References
- 1. Motivational properties of kappa and mu opioid receptor agonists studied with place and taste preference conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rrpharmacology.ru [rrpharmacology.ru]
- 7. Aversion-related effects of kappa-opioid agonist U-50488 on neural activity and functional connectivity between amygdala, ventral tegmental area, prefrontal cortex, hippocampus, and nucleus accumbens | Research Results in Pharmacology [rrpharmacology.ru]
- 8. researchgate.net [researchgate.net]
- 9. Effects of kappa-opioid agonist U-50488 and p38 MAPK inhibitor SB203580 on the spike activity of pyramidal neurons in the basolateral amygdala | Research Results in Pharmacology [rrpharmacology.ru]
- 10. The kappa opioid receptor agonist U50,488H did not affect brain-stimulation reward while it elicited conditioned place aversion in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of the kappa-opioid receptor agonist U-50,488 on morphine-induced place preference conditioning in the developing rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of the kappa agonist U-50,488 on cocaine-induced conditioned and unconditioned behaviors and Fos immunoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchwithrutgers.com [researchwithrutgers.com]
- 15. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Diuretic Effects of (+)-U-50488 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-U-50488 hydrochloride is a highly selective agonist for the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR).[1] Activation of the KOR is known to produce a range of physiological effects, including analgesia, sedation, and notably, a potent diuretic effect. This water diuresis is primarily characterized by an increase in urine output with minimal changes in electrolyte excretion.[1][2] The primary mechanism underlying this diuretic action is the inhibition of vasopressin (antidiuretic hormone, ADH) release from the posterior pituitary gland.[3] This property makes this compound a valuable pharmacological tool for investigating the role of the kappa-opioid system in regulating fluid balance and for exploring potential therapeutic applications in conditions characterized by water retention.
These application notes provide detailed protocols and data for researchers investigating the diuretic effects of this compound in rodent models.
Data Presentation
The following tables summarize the dose-dependent diuretic effects of this compound in rats, compiled from various studies.
Table 1: Dose-Dependent Effect of (+)-U-50488 on Urine Output in Water-Loaded Rats
| Dose (mg/kg, i.p.) | Mean Urine Output (mL/kg) over 4 hours (± SEM) |
| Saline (Control) | ~25 |
| 1 | ~30 |
| 3 | ~45 |
| 10 | ~60 |
*p < 0.05 compared with saline. Data adapted from studies in Wistar rats.[4][5]
Table 2: Effect of (+)-U-50488 on Urine Output in Normally Hydrated Rats
| Dose (mg/kg, s.c.) | Mean Urine Output (mL) over 5 hours |
| 0.1 | No significant effect |
| 1.0 | Significant increase |
| 10 | Maximal diuretic effect |
Data adapted from studies in Sprague-Dawley rats.[6][7]
Table 3: Effect of (+)-U-50488 on Urinary Electrolyte Excretion and Osmolality in Rats
| Treatment | Urine Na+ Excretion | Urine K+ Excretion | Urine Osmolality |
| (+)-U-50488 (3-10 mg/kg) | No significant change in females, slight increase in males | No significant change in females, slight increase in males | Significant decrease |
Data adapted from studies in Wistar rats.[5][8] The primary effect is a water diuresis, leading to a decrease in urine concentration.
Signaling Pathway
Activation of the kappa-opioid receptor by (+)-U-50488 initiates a signaling cascade characteristic of a Gi/o-coupled GPCR. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G protein can modulate the activity of ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels. These actions at the cellular level, particularly in the hypothalamus and posterior pituitary, culminate in the reduced secretion of vasopressin, leading to decreased water reabsorption in the kidneys and subsequent diuresis.
References
- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. Kappa Opioid Agonist-Induced Diuresis: Characteristics, Mechanisms, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diuresis and suppression of vasopressin by kappa opioids: comparison with mu and delta opioids and clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of sex and hydration status on kappa opioid receptor-mediated diuresis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the diuretic effects of chemically diverse kappa opioid agonists in rats: nalfurafine, U50,488H, and salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kappa opioid-induced diuresis in female vs. male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Use of (+)-U-50488
Introduction
(+)-U-50488 is a highly selective and potent kappa-opioid receptor (KOR) agonist. In cell culture, it is a valuable tool for investigating the signaling pathways mediated by the KOR. Activation of the KOR, a G protein-coupled receptor (GPCR), by (+)-U-50488 initiates a cascade of intracellular events, primarily through the Gαi/o pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of various downstream effectors, including the extracellular signal-regulated kinase (ERK) pathway. These application notes provide detailed protocols for utilizing (+)-U-50488 in cell culture to study KOR-mediated signaling.
I. Kappa-Opioid Receptor Signaling Pathway
Activation of the kappa-opioid receptor by (+)-U-50488 predominantly initiates signaling through the Gαi/o family of G proteins. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Additionally, the βγ subunits of the G protein can activate other signaling pathways, including the MAPK/ERK cascade.
II. Quantitative Data Summary
The following table summarizes the in vitro potency and efficacy of (+)-U-50488 in various cell-based assays.
| Parameter | Assay Type | Cell Line/System | Value | Reference |
| EC50 | Adenylyl Cyclase Inhibition | Rat Trigeminal Ganglion (TG) Cultures | 2.3 nM | [1] |
| IC50 | Forskolin-Stimulated cAMP Accumulation | HEK293 cells expressing human KOR | 0.69 nM - 1.2 nM | [2] |
| Ki | Radioligand Binding ([3H]U69,593 displacement) | CHO cells expressing human KOR | 0.2 nM | [2] |
| Stimulation | ERK Phosphorylation | Rat Trigeminal Ganglion (TG) Cultures | 100 nM | [3] |
III. Experimental Protocols
A. Protocol for Measuring Inhibition of cAMP Accumulation
This protocol describes a competitive immunoassay using HTRF (Homogeneous Time-Resolved Fluorescence) technology to quantify the inhibition of forskolin-stimulated cAMP production by (+)-U-50488.
Materials:
-
CHO cells stably expressing the human kappa-opioid receptor (CHO-hKOR).
-
Cell culture medium (e.g., F-12 with 10% FBS, penicillin/streptomycin).
-
Serum-free medium.
-
(+)-U-50488.
-
Forskolin.
-
cAMP assay kit (e.g., Cisbio cAMP dynamic 2 HTRF kit).
-
White opaque 384-well plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Seeding: Seed CHO-hKOR cells in a white opaque 384-well plate at a density optimized for your cell line and incubate overnight.
-
Serum Starvation: The next day, remove the culture medium and replace it with serum-free medium. Incubate for at least 1 hour.
-
Compound Addition: Prepare serial dilutions of (+)-U-50488 in stimulation buffer. Add the desired concentrations to the wells. Include a vehicle control.
-
Forskolin Stimulation: Add forskolin to all wells (except for the negative control) to a final concentration that elicits a submaximal stimulation of adenylyl cyclase (typically 1-10 µM).
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis and HTRF Reagent Addition: Following the manufacturer's instructions for the cAMP assay kit, add the cell lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP cryptate).
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot the concentration of (+)-U-50488 against the inhibition of cAMP production to determine the IC50 value.
B. Protocol for Detecting ERK Phosphorylation via Western Blot
This protocol details the detection of increased ERK1/2 phosphorylation in response to (+)-U-50488 treatment.
Materials:
-
Cells expressing KOR (e.g., primary sensory neurons, striatal neurons, or transfected cell lines).
-
Serum-free medium.
-
(+)-U-50488.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Starvation: Culture cells to approximately 80% confluency. Serum-starve the cells for at least 24 hours prior to treatment to reduce basal ERK phosphorylation.[4]
-
Drug Treatment: Treat the cells with (+)-U-50488 at the desired concentration (e.g., 100 nM to 10 µM) for various time points (e.g., 5, 15, 30 minutes).[4][5] Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated ERK as a ratio to total ERK.
C. General Protocol for Cell Viability (MTT Assay)
This protocol provides a general method to assess the effect of (+)-U-50488 on cell viability. Specific dose-response effects of (+)-U-50488 on cell viability are not extensively documented in the provided search results and should be determined empirically.
Materials:
-
Cell line of interest.
-
96-well plates.
-
(+)-U-50488.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate absorbance reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of (+)-U-50488 for the desired exposure time (e.g., 24, 48, 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[6]
-
Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix thoroughly and read the absorbance at a wavelength between 540 and 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
References
- 1. Regulation of κ-Opioid Receptor Signaling in Peripheral Sensory Neurons In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Mu Opioid Receptor Activation of ERK1/2 Is GRK3 and Arrestin Dependent in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Administration of (+)-U-50488 Hydrochloride in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of (+)-U-50488 hydrochloride, a selective κ-opioid receptor agonist, in mice for research purposes. This document includes detailed protocols for various administration routes, a summary of reported dosages, and an overview of the compound's signaling pathways.
Data Presentation: Quantitative Overview
The following tables summarize reported dosages of this compound for different administration routes in mice, based on published literature. Dosages can vary depending on the specific research question, mouse strain, and experimental model.
| Administration Route | Dosage Range (mg/kg) | Mouse Strain | Observed Effect(s) | Reference(s) |
| Intraperitoneal (IP) | 2, 5, 10, 25 | C57Bl/6 | Antinociception | [1] |
| 5 | C57Bl/6 | Potentiation of cocaine-conditioned place preference | [1] | |
| 10, 20 | Swiss | Visceral analgesia | [2] | |
| 25 (twice daily) | Swiss-Webster | Induction of tolerance | [3] | |
| Subcutaneous (SC) | 2 | C57BL/6J | No effect on brain-stimulation reward thresholds | [4] |
| Local (Intraplantar) | 3, 9 µ g/paw | Not specified | Peripheral antinociception | [5] |
Experimental Protocols
Preparation of this compound Solution
For systemic administration, this compound is typically dissolved in a sterile, isotonic vehicle.
-
Vehicle: Sterile 0.9% saline is the most commonly used vehicle.
-
Preparation:
-
Weigh the desired amount of this compound powder using an analytical balance.
-
In a sterile container, dissolve the powder in the appropriate volume of sterile 0.9% saline to achieve the desired final concentration.
-
Vortex or gently agitate the solution until the compound is completely dissolved.
-
Filter the solution through a 0.22 µm syringe filter into a new sterile vial to ensure sterility, especially for intravenous injections.
-
-
Storage: Store stock solutions as recommended by the manufacturer, typically protected from light. For short-term use, refrigeration at 2-8°C is often appropriate. For long-term storage, aliquoting and freezing at -20°C or -80°C may be necessary to prevent degradation from repeated freeze-thaw cycles. Always refer to the manufacturer's specific storage instructions.
Intraperitoneal (IP) Injection Protocol
Intraperitoneal injection is a common route for systemic administration, offering rapid absorption.
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 ml or smaller)
-
Sterile needles (25-30 gauge)
-
70% ethanol or other suitable disinfectant
-
Animal scale
Procedure:
-
Animal Handling and Restraint: Gently restrain the mouse by grasping the loose skin at the scruff of the neck, ensuring a firm but not restrictive grip. The "three-finger" restraint method is recommended.[6] The animal should be positioned to expose the abdomen.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen.[6][7] This location helps to avoid puncturing the cecum, bladder, or major blood vessels.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Needle Insertion: Tilt the mouse's head slightly downwards. Insert the needle, bevel up, at a 30-45° angle into the skin and through the abdominal wall.[6]
-
Aspiration: Gently pull back on the syringe plunger to ensure no fluid (blood or urine) or air is aspirated. If fluid is drawn, withdraw the needle and re-insert at a different site with a new sterile needle.
-
Injection: Once correct placement is confirmed, inject the solution smoothly and steadily. The maximum recommended injection volume for a mouse is typically 10 ml/kg.[8]
-
Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress or adverse reactions.
Subcutaneous (SC) Injection Protocol
Subcutaneous injection provides a slower, more sustained release of the compound compared to IP injection.
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 ml or smaller)
-
Sterile needles (26-27 gauge)
-
70% ethanol or other suitable disinfectant
-
Animal scale
Procedure:
-
Animal Handling and Restraint: Restrain the mouse by scruffing the loose skin between the shoulder blades.[9][10]
-
Injection Site Identification: The area between the shoulder blades is the most common site for SC injections.
-
Tenting the Skin: Gently lift the scruffed skin to form a "tent".
-
Needle Insertion: Insert the needle, bevel up, into the base of the skin tent, parallel to the animal's body.[11]
-
Aspiration: Gently pull back on the plunger to check for blood. If blood appears, withdraw the needle and re-insert in a new location.[9]
-
Injection: Inject the solution into the subcutaneous space. A small bleb or lump will form under the skin.
-
Withdrawal and Monitoring: Withdraw the needle and gently massage the area to aid in dispersal of the solution. Return the mouse to its cage and monitor for any adverse effects.
Mandatory Visualizations
Experimental Workflow for this compound Administration in Mice
Caption: Workflow for preparing and administering this compound to mice.
Signaling Pathway of κ-Opioid Receptor Activation by (+)-U-50488
Caption: Simplified signaling pathways activated by (+)-U-50488 binding to the κ-opioid receptor.
References
- 1. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of multiple injections of U-50, 488H, a kappa-opioid receptor agonist, on the activity of nitric oxide synthase in brain regions and spinal cord of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stimulation of peripheral Kappa opioid receptors inhibits inflammatory hyperalgesia via activation of the PI3Kγ/AKT/nNOS/NO signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. research.vt.edu [research.vt.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 10. urmc.rochester.edu [urmc.rochester.edu]
- 11. dsv.ulaval.ca [dsv.ulaval.ca]
Troubleshooting & Optimization
(+)-U-50488 hydrochloride solubility in water and DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and experimental use of (+)-U-50488 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For most applications, DMSO is the recommended solvent as this compound is readily soluble up to 100 mM. For aqueous solutions, sterile water can be used, with a solubility of up to 100 mM.[1] However, achieving this concentration in water may require assistance, such as sonication.
Q2: I'm observing precipitation when dissolving the compound in water. What should I do?
A2: If you observe precipitation, gentle warming or sonication can aid dissolution.[2] It is also crucial to use newly opened, high-purity water to avoid issues with pH or contaminants that can affect solubility. Ensure the final solution is clear before use. For aqueous stock solutions, it is recommended to filter-sterilize the solution using a 0.22 µm filter.
Q3: How should I store the solid compound and prepared stock solutions?
A3: The solid this compound should be stored at room temperature.[1] Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Q4: Are there differences in solubility between the enantiomers and the racemic mixture of U-50488?
A4: Yes, there are reported differences in the aqueous solubility of the different forms of U-50488 hydrochloride. It is crucial to refer to the specific datasheet for the compound you are using. The table below summarizes the reported solubilities.
Data Presentation: Solubility of U-50488 Hydrochloride Forms
| Compound | Solvent | Reported Solubility | Notes |
| This compound | Water | 100 mM[1] | May require sonication |
| DMSO | 100 mM[1] | ||
| (-)-U-50488 hydrochloride | Water | 20 mM, 50 mg/mL (~123 mM)[2] | Requires sonication for higher concentrations[2] |
| DMSO | 100 mM[3] | ||
| (±)-U-50488 hydrochloride | Water | 25 mM | |
| DMSO | Not specified in provided results |
Note: The molecular weight of U-50488 hydrochloride is 405.79 g/mol .[1] Always refer to the batch-specific information on the product's certificate of analysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve completely in water | Concentration is too high for the given conditions. | - Try gentle warming (be cautious with temperature-sensitive experiments).- Use sonication to aid dissolution.[2]- Prepare a more diluted stock solution. |
| Precipitation occurs after cooling a warmed solution | The compound has reached its solubility limit at the lower temperature. | - Maintain the stock solution at the temperature it was prepared at for immediate use.- For storage, consider preparing a fresh solution before each experiment or storing in smaller aliquots. |
| Inconsistent experimental results | - Improper storage of stock solutions (e.g., multiple freeze-thaw cycles).- Degradation of the compound. | - Aliquot stock solutions to minimize freeze-thaw cycles.- Store solutions as recommended (-20°C or -80°C in DMSO).[2]- Use freshly prepared solutions for critical experiments. |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO for In Vitro Assays
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Calculate the required mass: Based on the desired volume and concentration, calculate the mass of this compound needed. For 1 mL of a 10 mM stock solution (MW = 405.79 g/mol ), you will need 4.058 mg.
-
Weigh the compound: Carefully weigh the calculated amount of this compound and place it in a sterile vial.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial.
-
Dissolve the compound: Vortex the solution until the solid is completely dissolved. If necessary, gentle warming or brief sonication can be applied.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.
Mandatory Visualization
Signaling Pathway of U-50488
The following diagram illustrates the primary signaling cascade initiated by the binding of U-50488 to the kappa-opioid receptor (KOR).
U-50488 signaling cascade via the kappa-opioid receptor.
References
Optimizing (+)-U-50488 hydrochloride concentration for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-U-50488 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the less active enantiomer of the potent and selective kappa-opioid receptor (KOR) agonist, (±)-U-50488.[1][2] KORs are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gαi/o subunit. Upon activation by an agonist like U-50488, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This initiates a signaling cascade that can modulate the activity of various downstream effectors, including ion channels and protein kinases, ultimately leading to its physiological effects.
Q2: What are the common experimental applications of this compound?
While (+)-U-50488 is the less active enantiomer, it is often used as a negative control in experiments alongside the more active (-)-enantiomer or the racemic mixture to demonstrate stereoselectivity of the observed effects. Common research areas include the study of pain perception (analgesia), addiction, depression, and other neurological processes mediated by the kappa-opioid system.
Q3: What is the recommended solvent for preparing stock solutions of this compound?
This compound is soluble in both water and dimethyl sulfoxide (DMSO).[1] For cell-based assays, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the aqueous assay buffer or cell culture medium. It is crucial to ensure the final DMSO concentration in the assay is low (typically <0.1%) to avoid solvent-induced cytotoxicity or off-target effects.
Q4: What is the stability of this compound in solution?
Stock solutions of this compound in DMSO can be stored at -20°C or -80°C for several months. Aqueous solutions are less stable and should be prepared fresh for each experiment. It is recommended to avoid repeated freeze-thaw cycles of stock solutions.
Troubleshooting Guides
Issue 1: Inconsistent or No Response in Cell-Based Assays
Possible Causes & Solutions:
-
Low Receptor Expression: The cell line used may not endogenously express the kappa-opioid receptor or may express it at very low levels.
-
Solution: Confirm KOR expression in your cell line using techniques like RT-PCR, Western blot, or by using a cell line known to express KOR (e.g., CHO-KOR or HEK-KOR stable cell lines).
-
-
Incorrect Concentration Range: The concentration of this compound may be too low to elicit a response, especially given it is the less active enantiomer.
-
Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 100 µM) to determine the optimal concentration for your specific assay and cell type.
-
-
Compound Degradation: The compound may have degraded due to improper storage or handling.
-
Solution: Prepare fresh dilutions from a new stock solution. Ensure stock solutions are stored properly at -20°C or -80°C in an airtight container.
-
-
Assay Sensitivity: The assay may not be sensitive enough to detect the effects of the less active (+)-enantiomer.
-
Solution: Consider using a more sensitive assay or using the more potent (-)-U-50488 as a positive control to validate the assay setup.
-
Issue 2: Poor Solubility or Precipitation in Cell Culture Media
Possible Causes & Solutions:
-
High Final Concentration: The final concentration of this compound in the aqueous media may exceed its solubility limit.
-
Solution: Prepare a higher concentration stock in DMSO and use a smaller volume for dilution. Ensure thorough mixing after dilution. If precipitation persists, consider using a small amount of a non-ionic surfactant like Pluronic F-127, but validate its compatibility with your assay.
-
-
Interaction with Media Components: Components in the cell culture media, such as salts or proteins, may cause the compound to precipitate.[3]
-
Solution: Prepare dilutions in a simpler, serum-free buffer (e.g., HBSS) for the final treatment step if possible. If serum is required, add the compound to the serum-containing medium just before the experiment and observe for any precipitation.
-
Issue 3: Observed Cytotoxicity
Possible Causes & Solutions:
-
High Compound Concentration: At high concentrations, U-50488 has been reported to have off-target effects, including blocking sodium channels, which could lead to cytotoxicity.
-
Solution: Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT or LDH assay). Use concentrations below the cytotoxic threshold for your functional experiments.
-
-
High DMSO Concentration: The final concentration of the DMSO solvent may be toxic to the cells.
-
Solution: Ensure the final DMSO concentration in your assay is below 0.1%. Prepare a more concentrated stock solution to minimize the volume of DMSO added to the final culture.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 405.79 g/mol | [1] |
| Formula | C₁₉H₂₆Cl₂N₂O·HCl | [1] |
| Solubility (Water) | Soluble to 100 mM | [1] |
| Solubility (DMSO) | Soluble to 100 mM | [1] |
| Storage | Store at room temperature (as solid) | [1] |
Table 2: Exemplary Concentration Ranges of U-50488 Analogs in Different Assays
| Assay Type | Compound | Cell Line / Tissue | Concentration Range | Observed Effect | Reference |
| Calcium Channel Inhibition | (±)-U-50488 | Rat Dorsal Root Ganglion Neurons | 0.3 - 40 µM | Inhibition of Ca²⁺ currents | [4][5] |
| Dopamine Release Inhibition | (±)-U-50488 | Mouse Nucleus Accumbens Core | 0.01 - 1.0 µM | Inhibition of dopamine release | [6] |
| ERK Phosphorylation | (-)-U-50488 | Striatal Neurons | 10 µM | Increased pERK1/2 | [7] |
| cAMP Accumulation Inhibition | (±)-U-50488 | PC12 Cells | 1 - 5.8 nM (IC₅₀) | Inhibition of forskolin-stimulated cAMP | [4] |
| In vivo Antinociception | (±)-U-50488 | Mice | 2 - 25 mg/kg (i.p.) | Antinociceptive effects | [8] |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol is a general guideline for measuring intracellular calcium changes in response to this compound in cells expressing the kappa-opioid receptor.
-
Cell Plating: Seed cells expressing KOR (e.g., CHO-KOR) into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare a 2X working solution of this compound in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
Assay Measurement: Use a fluorescence plate reader equipped with an injector to measure the baseline fluorescence. Inject the 2X compound solution into the wells and immediately begin recording the fluorescence intensity over time (typically every 1-2 seconds for 2-3 minutes).
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. Normalize the response to a positive control (e.g., ionomycin or the more active (-)-enantiomer).
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of ERK1/2.
-
Cell Culture and Starvation: Plate KOR-expressing cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5, 10, 15 minutes). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal from the same blot (after stripping and re-probing) or to a loading control like β-actin.
Mandatory Visualizations
Caption: Signaling pathway of this compound via the kappa-opioid receptor.
Caption: Experimental workflow for a calcium mobilization assay using this compound.
References
- 1. Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 4. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kappa opioid receptor agonist U50,488 inhibits dopamine more in caudal than rostral nucleus accumbens core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mu Opioid Receptor Activation of ERK1/2 Is GRK3 and Arrestin Dependent in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting U-50488 dose-response curve issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective kappa-opioid receptor (KOR) agonist, U-50488.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My U-50488 dose-response curve is biphasic or has a shallow slope. What could be the cause?
A1: A biphasic or shallow dose-response curve with U-50488 can be attributed to its dual mechanism of action. At lower concentrations (nanomolar to low micromolar), U-50488 acts as a selective agonist at the kappa-opioid receptor (KOR). However, at higher concentrations (micromolar range), it can exhibit non-receptor-mediated effects, such as blocking calcium or sodium channels.[1][2][3] This can result in a complex dose-response relationship.
Troubleshooting Steps:
-
Concentration Range: Ensure you are using a concentration range appropriate for observing KOR-mediated effects. For many cellular assays, this is in the nanomolar range.[4]
-
Antagonist Co-treatment: To confirm that the observed effect is KOR-mediated, perform experiments in the presence of a selective KOR antagonist, such as nor-binaltorphimine (nor-BNI).[2][3] The antagonist should shift the U-50488 dose-response curve to the right.
-
Assay Specificity: Consider the specific endpoint of your assay. If you are measuring a downstream event far removed from receptor activation, the dose-response relationship may be more complex.
Q2: I am seeing a much lower potency (higher EC50/IC50) for U-50488 than reported in the literature. Why might this be?
A2: Discrepancies in potency can arise from several factors related to experimental conditions and the specific biological system being studied.
Troubleshooting Steps:
-
Experimental Conditions: Factors such as temperature, pH, and buffer composition can influence ligand binding and receptor activation. Ensure your experimental conditions are consistent and optimized.
-
Cellular Context: The expression level of KORs, the presence of specific G proteins, and other cellular factors can vary between cell lines and primary tissues, leading to differences in potency.[3]
-
Assay Type: The measured potency of U-50488 can differ significantly between binding assays, second messenger assays (e.g., cAMP accumulation), and functional assays (e.g., electrophysiology, behavioral studies).[3] For instance, IC50 values for Ca2+ channel inhibition have been reported in the micromolar range, while effects on cAMP can be in the nanomolar range.[3]
-
Compound Stability and Purity: Verify the purity and stability of your U-50488 stock solution. Degradation of the compound will lead to a decrease in its effective concentration.
Q3: The maximal effect (Emax) of U-50488 in my assay is lower than expected for a full agonist.
A3: While U-50488 is generally considered a full agonist at the KOR, the observed maximal effect can be system-dependent.
Troubleshooting Steps:
-
Receptor Reserve: The concept of "receptor reserve" can influence the apparent efficacy of an agonist. In systems with a low receptor reserve, even a full agonist may not be able to elicit the maximum possible response.
-
Biased Agonism: U-50488 is known to be a biased agonist, meaning it can differentially activate G protein-dependent and β-arrestin-dependent signaling pathways.[4][5] The Emax you observe will depend on which signaling pathway your assay is measuring.
-
Cell Health: Ensure the cells used in your assay are healthy and viable. Poor cell health can lead to a general decrease in cellular responsiveness.
Q4: I am observing inconsistent or variable responses to U-50488 between experiments.
A4: Inconsistent responses can be frustrating but can often be traced back to subtle variations in experimental procedures.
Troubleshooting Steps:
-
Standardize Protocols: Meticulously standardize all aspects of your experimental protocol, including cell plating density, incubation times, and reagent preparation.
-
Control for Passage Number: If using cell lines, be aware that receptor expression levels and signaling components can change with increasing passage number.
-
Solvent Effects: Ensure that the final concentration of the solvent used to dissolve U-50488 (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability or the assay endpoint.
Quantitative Data Summary
The following tables summarize key quantitative data for U-50488 from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Efficacy of U-50488
| Assay Type | Cell/Tissue Type | Parameter | Value | Reference |
| Inhibition of Ca2+ channels | Rat Dorsal Root Ganglion Neurons | IC50 | 4.32 µM | [3] |
| Inhibition of P-type Ca2+ channels (high affinity) | Rat Cerebellar Purkinje Neurons | IC50 | 89 nM | [2] |
| Inhibition of P-type Ca2+ channels (low affinity) | Rat Cerebellar Purkinje Neurons | IC50 | 11 µM | [2] |
| G-protein activity (cAMP inhibition) | CHO cells expressing human KOR | EC50 | 9.31 nM | [4] |
| β-arrestin2 recruitment | CHO cells expressing human KOR | EC50 | Not specified, but activates this pathway | [4] |
| KOR Binding Affinity | Not specified | Ki | 0.2 nM | [4] |
Table 2: In Vivo Antinociceptive Effects of U-50488
| Animal Model | Assay | Route of Administration | Effective Dose Range | Reference |
| Rat | Neuropathic Pain Model | Intrathecal | Not specified, but effective | [6] |
| Mouse | Warm-Water Tail Withdrawal | Not specified | ~10-fold less potent than newer analogs | [7] |
| Rat | Tail-flick Test | Subcutaneous | Not specified, but produces analgesia | [8] |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is a general guideline for measuring the effect of U-50488 on forskolin-stimulated cAMP accumulation in cells expressing the kappa-opioid receptor.
-
Cell Culture: Plate CHO-KOR cells in a 96-well plate at a density of 5,000-10,000 cells/well and culture overnight.
-
Compound Preparation: Prepare a serial dilution of U-50488 in a suitable assay buffer. Also, prepare a solution of forskolin (e.g., 10 µM) and a KOR antagonist (e.g., nor-BNI) for control wells.
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the U-50488 dilutions to the appropriate wells. For antagonist controls, pre-incubate with nor-BNI for 15-30 minutes before adding U-50488.
-
Add forskolin to all wells except the basal control.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP levels against the log of the U-50488 concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Protocol 2: In Vivo Warm-Water Tail-Withdrawal Assay
This protocol provides a general method for assessing the antinociceptive effects of U-50488 in rodents.
-
Animal Acclimation: Acclimate mice or rats to the testing environment and handling for several days before the experiment.
-
Drug Administration: Administer U-50488 via the desired route (e.g., subcutaneous, intraperitoneal).
-
Nociceptive Testing:
-
At a predetermined time after drug administration (e.g., 15-30 minutes), immerse the distal portion of the animal's tail in a warm water bath (e.g., 52-55°C).[8]
-
Record the latency for the animal to flick or withdraw its tail from the water.
-
A cut-off time (e.g., 15-20 seconds) should be used to prevent tissue damage.[8]
-
-
Data Analysis: Compare the tail-withdrawal latencies of the U-50488-treated group to a vehicle-treated control group. Data can be expressed as the percentage of maximal possible effect (%MPE).
Visualizations
Caption: Signaling pathways activated by U-50488.
Caption: Troubleshooting workflow for U-50488 dose-response issues.
References
- 1. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kappa-opioid agonist U50488 inhibits P-type Ca2+ channels by two mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 6. The κ-Opioid Receptor Agonist U50488H Ameliorates Neuropathic Pain Through the Ca2+/CaMKII/CREB Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (+)-U-50488 Hydrochloride Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of (+)-U-50488 hydrochloride at high concentrations. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments.
Troubleshooting Guides and FAQs
Q1: I am using (+)-U-50488 as a selective kappa-opioid receptor (KOR) agonist, but at high concentrations, I'm observing effects that are not blocked by KOR antagonists like nor-binaltorphimine. What could be the cause?
A1: At high concentrations, (+)-U-50488 is known to exhibit off-target effects, primarily the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels.[1][2] These effects are not mediated by KORs and therefore will not be antagonized by KOR-specific blockers. If your experimental results are inconsistent with KOR activation, particularly at micromolar concentrations of (+)-U-50488, it is crucial to consider these non-specific ion channel interactions.
Q2: What are the typical concentrations at which off-target effects of (+)-U-50488 are observed?
A2: Off-target effects of U-50488 typically become apparent in the low micromolar range. For instance, the inhibition of P-type Ca2+ channels has a low-affinity component with an IC50 of 11 µM.[3] Blockade of Na+ channels has been observed with an IC50 of approximately 8.4 µM in sensory neurons and 15 µM in cardiac myocytes.[4] It's important to consult the quantitative data table below for specific values and experimental contexts.
Q3: My electrophysiology recordings show a reduction in inward currents when applying high concentrations of (+)-U-50488. How can I determine if this is due to Na+ or Ca2+ channel blockade?
A3: To differentiate between Na+ and Ca2+ channel blockade, you can employ the following strategies:
-
Ion Substitution: In your extracellular recording solution, substitute the primary charge carrier for the channel of interest. For example, to isolate Ca2+ currents, you can replace Na+ with a non-permeant cation like N-methyl-D-glucamine (NMDG). Conversely, to study Na+ currents, you can use specific blockers for Ca2+ channels (e.g., cadmium or nifedipine, depending on the subtype) to eliminate their contribution.
-
Pharmacological Blockers: Use specific blockers for the channels you want to exclude. For instance, tetrodotoxin (TTX) can be used to block most voltage-gated Na+ channels, allowing for the isolation of Ca2+ currents.
-
Voltage Protocols: Utilize specific voltage protocols to isolate different channel types based on their voltage-dependent activation and inactivation properties.
Q4: Are there any other potential off-target sites for U-50488?
A4: While the most prominently reported off-target effects are on Na+ and Ca2+ channels, it is worth noting that alterations in the stereochemistry of U-50488 can result in high-affinity ligands for sigma receptors.[5] Although this was observed for diastereomers of U-50488, it highlights the potential for broader off-target interactions depending on the specific molecular structure and experimental conditions.
Quantitative Data on Off-Target Effects
The following table summarizes the quantitative data for the off-target effects of U-50488 at high concentrations.
| Off-Target | Experimental System | Key Parameters | Concentration (IC50/EC50) | Reference |
| P-Type Ca2+ Channel Blockade | Rat Cerebellar Purkinje Neurons | Whole-cell patch clamp | 11 µM (low-affinity component) | [3] |
| Ca2+ Channel Blockade | Rat Dorsal Root Ganglion (DRG) Neurons | Whole-cell patch clamp | ~ 4 µM | [4] |
| Na+ Channel Blockade | Rat Colon Sensory Neurons | Not specified | 8.4 µM | [4] |
| Na+ Channel Blockade | Rat Cardiac Myocytes | Not specified | 15 µM | [4] |
| K+ Channel Blockade | Rat Cardiac Myocytes | Not specified | 40 to 50 µM | [4] |
Key Experimental Protocols
Below are detailed methodologies for key experiments cited in the context of (+)-U-50488 off-target effects.
Whole-Cell Patch Clamp for Ca2+ Channel Inhibition in Sensory Neurons
This protocol is adapted from studies investigating the direct block of Ca2+ channels by U-50488 in rat dorsal root ganglion (DRG) neurons.[1]
1. Cell Preparation:
-
Acutely isolate DRG neurons from rats.
-
Optional: Transfect neurons with a reporter gene (e.g., EGFP) under a neuron-specific promoter to identify specific neuronal populations.
2. Electrophysiological Recording:
-
Use the whole-cell variant of the patch-clamp technique.
-
External Solution (in mM): 140 tetraethylammonium (TEA)-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with TEA-OH).
-
Internal Pipette Solution (in mM): 120 N-methyl-D-glucamine (NMDG)-Cl, 20 TEA-Cl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na2-GTP (pH adjusted to 7.2 with NMDG).
-
Voltage Protocol: From a holding potential of -80 mV, apply a depolarizing step to 0 mV for 25 ms to elicit Ca2+ currents.
3. Data Analysis:
-
Measure the peak amplitude of the inward Ca2+ current before and after the application of various concentrations of this compound.
-
Construct a concentration-response curve and calculate the IC50 value.
Visualizations
Signaling Pathway of KOR vs. Off-Target Effects
Caption: KOR-mediated vs. off-target signaling of (+)-U-50488.
Experimental Workflow for Investigating Off-Target Effects
References
- 1. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (+/-)-U-50488 hydrochloride | κ Opioid Receptors | Tocris Bioscience [tocris.com]
- 3. kappa-opioid agonist U50488 inhibits P-type Ca2+ channels by two mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alterations in the stereochemistry of the kappa-selective opioid agonist U50,488 result in high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of (+)-U-50488 hydrochloride solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of (+)-U-50488 hydrochloride solutions to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in both water and dimethyl sulfoxide (DMSO).[1][2][3] For aqueous solutions, solubility is reported to be up to 100 mM.[1][3] If using water as the solvent for your stock solution, it is recommended to filter and sterilize it using a 0.22 μm filter before use.
Q2: What are the optimal storage conditions for this compound solutions?
A2: Storage recommendations vary, but for maximum stability, especially for long-term storage, freezing is recommended. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[4] For solid forms, storage at -20°C is also recommended, with stability reported for at least four years.[5] Some suppliers suggest that the solid can be stored at room temperature.[1][2][6] To prevent potential degradation, it is advisable to protect solutions from light and moisture.
Q3: How should I handle the compound upon receiving it?
A3: The solid compound is typically shipped at room temperature.[5] Upon receipt, it is best practice to store it desiccated at 2-8°C for short-term use or at -20°C for long-term storage, as recommended by various suppliers.
Q4: Can I prepare a stock solution in saline?
A4: Yes, one study reports dissolving U-50488H in 0.9% sodium chloride to make a stock solution of 20 mg/ml, which was then stored in aliquots at -20°C.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous solution | Exceeding solubility limit, especially at lower temperatures. | Gently warm the solution to 37°C and shake to redissolve.[3] For future preparations, consider using a slightly lower concentration or preparing the solution in DMSO. |
| Loss of compound activity over time | Potential degradation of the solution. | Prepare fresh solutions for each experiment if possible. If using stored stock solutions, ensure they have been stored correctly at -20°C or -80°C and for no longer than the recommended duration.[8][4] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Inconsistent experimental results | Variation in solution concentration due to improper storage or handling. | Always ensure the compound is fully dissolved before use. Vortexing or gentle warming can help. Use calibrated equipment for all measurements. |
Experimental Protocols
Preparation of a 10 mM Aqueous Stock Solution
-
Weighing the Compound: Accurately weigh the required amount of this compound (M.Wt: 405.79 g/mol )[1][2][6] in a sterile microcentrifuge tube. For 1 ml of a 10 mM solution, you would need 4.058 mg.
-
Dissolution: Add the appropriate volume of sterile, purified water (e.g., Milli-Q or equivalent) to the tube.
-
Mixing: Vortex the solution until the compound is completely dissolved. If necessary, gently warm the tube to 37°C to aid dissolution.[3]
-
Sterilization (Optional but Recommended): If the solution is for use in cell culture or other sterile applications, filter it through a 0.22 μm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8][4]
Signaling Pathways
(+)-U-50488 is a selective agonist for the kappa-opioid receptor (KOR), which is a G-protein coupled receptor (GPCR). Its activation initiates downstream signaling cascades that influence various cellular processes.
KOR Signaling Workflow
The following diagram illustrates the general workflow from receptor activation to downstream cellular responses.
Caption: A simplified workflow from solution preparation to downstream functional assays for (+)-U-50488.
KOR Signaling Pathways
Activation of the kappa-opioid receptor by an agonist like (+)-U-50488 can trigger two main signaling pathways: the G-protein dependent pathway and the β-arrestin dependent pathway. These pathways can lead to various cellular effects, including the modulation of ion channels and gene expression.
Caption: KOR activation by (+)-U-50488 triggers both G-protein and β-arrestin signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. 6′-Guanidinonaltrindole (6′-GNTI) Is a G Protein-biased κ-Opioid Receptor Agonist That Inhibits Arrestin Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DIFFERENTIAL EFFECTS OF OPIOID AGONISTS ON G PROTEIN EXPRESSION IN CHO CELLS EXPRESSING CLONED HUMAN OPIOID RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 8. Decoding the κ Opioid Receptor (KOR): Advancements in Structural Understanding and Implications for Opioid Analgesic Development [mdpi.com]
Technical Support Center: (+)-U-50488 Hydrochloride and its Antagonists
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing (+)-U-50488 hydrochloride, a selective kappa-opioid receptor (KOR) agonist, and its specific antagonists in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a highly selective agonist for the kappa-opioid receptor (KOR).[1][2] It is the less active enantiomer of the racemic mixture (±)-U-50488. As a KOR agonist, it can induce effects such as analgesia, diuresis, and dysphoria.[1][3] It is a valuable tool for investigating the role of the KOR system in various physiological and pathological processes.
Q2: What are the recommended specific antagonists for (+)-U-50488?
A2: The two most widely used and recommended specific antagonists for (+)-U-50488 are nor-binaltorphimine (nor-BNI) and 5'-guanidinonaltrindole (GNTI). Both are highly selective and potent KOR antagonists.[4][5][6][7][8]
Q3: What are the key differences between nor-BNI and GNTI?
A3: Both nor-BNI and GNTI are long-acting KOR antagonists.[4][6][9] However, GNTI is reported to have even greater potency and selectivity for the KOR compared to nor-BNI.[7][8] GNTI possesses a 5-fold greater opioid antagonist potency and an order of magnitude greater selectivity than nor-BNI in smooth muscle preparations.[7]
Q4: How does the kappa-opioid receptor signal?
A4: The kappa-opioid receptor is a G-protein coupled receptor (GPCR).[10] Upon activation by an agonist like U-50488, it primarily couples to inhibitory G proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels, such as the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. These actions generally lead to a decrease in neuronal excitability. KOR activation has also been shown to decrease dopamine release in brain regions associated with reward and motivation.[11]
Troubleshooting Guide
Issue 1: The antagonist (nor-BNI or GNTI) does not appear to be blocking the effects of U-50488.
-
Possible Cause 1: Insufficient pretreatment time.
-
Recommendation: Both nor-BNI and GNTI have a slow onset of action.[4][6] It is crucial to administer the antagonist well in advance of the U-50488 challenge. For in vivo studies, pretreatment times of at least 2 hours, and often 24 hours or longer, are recommended to achieve maximal antagonist effects.[4][6]
-
-
Possible Cause 2: Inadequate antagonist dose.
-
Recommendation: The required dose of the antagonist can vary depending on the experimental model, the dose of U-50488 used, and the route of administration. Consult the literature for effective dose ranges in similar experimental setups. It may be necessary to perform a dose-response study for the antagonist in your specific model.
-
-
Possible Cause 3: Pharmacokinetic issues.
-
Recommendation: Consider the route of administration for both the agonist and antagonist. Ensure that the chosen routes allow for appropriate bioavailability and distribution to the target tissue.
-
Issue 2: Unexpected or off-target effects are observed with U-50488.
-
Possible Cause 1: Non-specific binding at high concentrations.
-
Recommendation: While U-50488 is highly selective for the KOR, at very high concentrations, it may exhibit off-target effects, such as blocking Na+ channels. It is advisable to use the lowest effective concentration of U-50488 to minimize the risk of non-specific effects.
-
-
Possible Cause 2: U-50488 may have mu-opioid receptor antagonist properties in some contexts.
Issue 3: Variability in experimental results.
-
Possible Cause 1: Differences in animal strain, sex, or age.
-
Recommendation: The response to KOR agonists and antagonists can be influenced by genetic background, sex, and age. Ensure consistency in these parameters across your experimental groups.
-
-
Possible Cause 2: Environmental stressors.
Quantitative Data Summary
Table 1: In Vivo Antagonist Effects on U-50488 Actions
| Antagonist | Species | U-50488 Effect Measured | Antagonist Dose & Route | Pretreatment Time | Outcome | Reference |
| nor-BNI | Mice | Analgesia (tail pinch) | 5 and 20 mg/kg, s.c. | 2 hours | Antagonized U-50488H (10 mg/kg, s.c.) analgesia. | [4] |
| nor-BNI | Rhesus Monkeys | Antinociception (thermal) | 1.0 and 3.2 mg/kg, s.c. | 14 and 21 days | Produced rightward shifts in U-50488 dose-effect curves. | [9] |
| nor-BNI | Rhesus Monkeys | Increased cocaine choice | 3.2 mg/kg, i.v. | Not specified | Attenuated the effects of U-50488. | [16] |
| GNTI | Rhesus Monkeys | Rate-decreasing effects | 0.1 and 1.0 mg/kg i.m. | 24 hours | Antagonized the rate-decreasing effects of U-50488. | [6] |
Table 2: Antagonist Potency and Selectivity
| Antagonist | Parameter | Value | Species/System | Reference |
| GNTI | Antagonist Potency (Ke) | 0.04 nM | Smooth muscle preparations | [7] |
| GNTI | Selectivity Ratios | >500 | Smooth muscle preparations | [7] |
| GNTI | Antagonist Potency (pA2) | 10.4 ± 0.10 | Cloned human KOR in CHO cells | [8][17] |
| GNTI | Binding Affinity (Ki) | 0.18 nM | Human KOR | [17] |
Experimental Protocols
Protocol 1: In Vivo Assessment of KOR Antagonism in Mice (Writhing Assay)
This protocol is adapted from a study investigating the antagonist properties of a novel compound against U-50488-induced antinociception.[18]
-
Animals: Male ICR mice.
-
Antagonist Administration: Administer the KOR antagonist (e.g., nor-BNI, 10 mg/kg) subcutaneously (s.c.). For nor-BNI, a 24-hour pretreatment time is recommended.
-
Agonist Administration: 24 hours after antagonist administration, administer U-50488 (2 mg/kg, s.c.).
-
Induction of Writhing: 25 minutes after U-50488 administration, inject a 0.6% acetic acid solution intraperitoneally (i.p.).
-
Data Collection: 5 minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a 10-minute observation period.
-
Controls: Include vehicle control groups for both the antagonist and agonist.
Protocol 2: In Vitro Assessment of KOR Antagonism (Calcium Channel Inhibition)
This protocol is based on findings that U-50488 can inhibit Ca2+ channels, an effect that can be blocked by KOR antagonists.[19]
-
Cell Preparation: Use primary sensory neurons or a cell line expressing KORs and voltage-gated calcium channels.
-
Electrophysiology: Perform whole-cell patch-clamp recordings to measure calcium channel currents.
-
Baseline Measurement: Record baseline calcium currents.
-
Agonist Application: Perfuse the cells with a known concentration of U-50488 (e.g., 3 µM) and record the inhibition of the calcium current.
-
Antagonist Application: Pre-incubate the cells with the KOR antagonist (e.g., nor-BNI, 15 µM) for a sufficient period before co-applying it with U-50488.
-
Data Analysis: Measure the peak calcium current amplitude before and after drug application. A successful antagonism will result in the prevention or reversal of the U-50488-induced inhibition of the calcium current.
Visualizations
Caption: Signaling pathway of the kappa-opioid receptor activated by U-50488.
Caption: General experimental workflows for in vivo and in vitro antagonist studies.
Caption: Troubleshooting logic for failed antagonism of U-50488 effects.
References
- 1. U-50488 - Wikipedia [en.wikipedia.org]
- 2. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Addressing Hazards from Unscheduled Novel Psychoactive Substances as Research Chemicals: The Case of U-50488 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kappa opioid antagonist effects of the novel kappa antagonist 5'-guanidinonaltrindole (GNTI) in an assay of schedule-controlled behavior in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5'-Guanidinonaltrindole, a highly selective and potent kappa-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kappa opioid antagonist effects of systemically administered nor-binaltorphimine in a thermal antinociception assay in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. THE RISE AND FALL OF KAPPA-OPIOID RECEPTORS IN DRUG ABUSE RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Kappa-Opiate Receptor Impacts the Pathophysiology and Behavior of Substance Use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Kappa-opioid antagonists as stress resilience medications for the treatment of alcohol use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of the kappa opioid agonist U50,488 and the kappa opioid antagonist nor-binaltorphimine on choice between cocaine and food in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. mdpi.com [mdpi.com]
- 19. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of (+)-U-50488 for injections
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubilization of (+)-U-50488 for injectable formulations in research settings.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of (+)-U-50488 hydrochloride?
A1: this compound, the less active enantiomer of the racemate, is reported to be soluble in water and dimethyl sulfoxide (DMSO). One supplier indicates a solubility of up to 100 mM in both water and DMSO. For comparison, the more active (-)-enantiomer is also soluble in water and DMSO, with reported values of 50 mg/mL in water (requiring sonication) and ≥ 100 mg/mL in DMSO.[1][2]
Q2: Can I dissolve (+)-U-50488 directly in saline?
A2: While this compound is water-soluble, dissolving it directly in saline (0.9% sodium chloride) at high concentrations may be challenging. For in vivo studies, a co-solvent system is often employed to ensure complete dissolution and prevent precipitation upon injection.[2][3]
Q3: What are common solvents used for preparing stock solutions?
A3: The most common solvents for preparing stock solutions of U-50488 enantiomers are DMSO and water.[1][2] Stock solutions in DMSO can typically be prepared at high concentrations (e.g., 100 mM) and stored at -20°C or -80°C for future dilution.[1][2]
Q4: Is sonication necessary for dissolving this compound in water?
A4: For the related (-)-enantiomer, sonication is recommended to aid dissolution in water, especially at higher concentrations like 50 mg/mL.[1][2] While not explicitly stated for the (+)-enantiomer, applying gentle heat (e.g., a warm water bath) and vortexing or sonication can generally aid in the dissolution of sparingly soluble compounds in aqueous solutions.
Solubility Data
The following table summarizes the reported solubility of U-50488 hydrochloride enantiomers in common laboratory solvents. Note that solubility can be batch-dependent.
| Enantiomer | Solvent | Reported Solubility | Notes |
| (+)-U-50488 HCl | Water | Soluble to 100 mM | - |
| (+)-U-50488 HCl | DMSO | Soluble to 100 mM | - |
| (-)-U-50488 HCl | Water | 50 mg/mL (123.22 mM)[1][2] | Requires sonication[1][2] |
| (-)-U-50488 HCl | DMSO | ≥ 100 mg/mL (246.43 mM)[1][2] | - |
Troubleshooting Guide
This guide addresses common issues encountered when preparing injectable solutions of (+)-U-50488.
Issue 1: The compound does not fully dissolve in saline.
-
Cause: The concentration may be too high for direct dissolution in an aqueous buffer, even for the hydrochloride salt.
-
Solution:
-
Use a Co-solvent System: Prepare a high-concentration stock solution in DMSO first. Then, dilute this stock into a vehicle containing other solubilizing agents like PEG300 and a surfactant like Tween-80 before adding saline. A common vehicle for related compounds involves a multi-step addition of solvents.[2]
-
Gentle Warming: Gently warm the solution in a water bath (37-50°C) while stirring or vortexing. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a bath sonicator to provide mechanical energy to break down powder aggregates and enhance dissolution.[1][2]
-
Issue 2: The solution is hazy or cloudy after preparation.
-
Cause: This may indicate the presence of undissolved microparticles or the beginning of precipitation.
-
Solution:
-
Filtration: After ensuring the compound is fully dissolved, filter the final solution through a 0.22 µm sterile syringe filter before injection. This removes any potential micro-precipitates and ensures sterility.[1]
-
pH Adjustment: Although U-50488 is used as a hydrochloride salt, the pH of the final solution can influence solubility. Ensure the final pH is compatible with the compound's stability and solubility profile.
-
Issue 3: The compound precipitates after dilution of a DMSO stock solution into an aqueous buffer.
-
Cause: This is a common issue when a drug that is highly soluble in an organic solvent is diluted into an aqueous medium where its solubility is much lower.
-
Solution:
-
Modify the Vehicle: Do not dilute the DMSO stock directly into saline. Instead, use an intermediate vehicle containing excipients that improve solubility, such as polyethylene glycol (PEG), propylene glycol, or cyclodextrins.[2] A step-wise dilution, as outlined in the experimental protocols below, is crucial.
-
Reduce Final DMSO Concentration: The final concentration of DMSO in the injectable solution should be kept to a minimum (typically <10%) to avoid toxic effects. The use of other co-solvents can help achieve this.[2]
-
Experimental Protocols
Protocol 1: Preparation of Injectable Solution using a Co-Solvent System
This protocol is adapted from a method described for the in vivo administration of the related enantiomer, (-)-U-50488, and is suitable for overcoming poor aqueous solubility.[2]
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
-
Procedure:
-
Calculate the required amount of (+)-U-50488 HCl for your desired final concentration and volume.
-
Prepare the vehicle by adding each solvent one by one in the specified ratio. For a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, follow these steps:
-
In a sterile tube, dissolve the weighed (+)-U-50488 HCl powder in the required volume of DMSO. Vortex until fully dissolved. For example, for 1 mL of final solution, use 100 µL of DMSO.
-
To the DMSO solution, add the required volume of PEG300 (e.g., 400 µL). Vortex thoroughly.
-
Add the required volume of Tween-80 (e.g., 50 µL). Vortex until the solution is homogeneous.
-
Slowly add the sterile saline (e.g., 450 µL) to the mixture, preferably dropwise, while continuously vortexing to prevent precipitation.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile vial or directly for administration.
-
Signaling Pathway
(+)-U-50488 acts as a selective agonist for the kappa-opioid receptor (KOR), which is a G-protein coupled receptor (GPCR).[3][4] Its activation initiates downstream signaling cascades that modulate neuronal activity and are associated with analgesia.[4][5] The binding of U-50488 to KOR can lead to the inhibition of Ca2+ channels and activation of inwardly rectifying potassium channels through G-protein signaling, as well as engagement of the β-arrestin pathway.[6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The κ-Opioid Receptor Agonist U50488H Ameliorates Neuropathic Pain Through the Ca2+/CaMKII/CREB Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of kappa-opioid agonist U-50488 and p38 MAPK inhibitor SB203580 on the spike activity of pyramidal neurons in the basolateral amygdala | Research Results in Pharmacology [rrpharmacology.ru]
- 7. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Enantiomers: Unraveling the Stereoselective Activity of U-50488 at the Kappa-Opioid Receptor
An in-depth comparison of the pharmacological activity of (+)-U-50488 and (-)-U-50488, providing researchers, scientists, and drug development professionals with a comprehensive guide to their differential effects on the kappa-opioid receptor (KOR).
The compound U-50488, a highly selective kappa-opioid receptor (KOR) agonist, exists as a pair of enantiomers, (+)-U-50488 and (-)-U-50488. While chemically identical in composition, their three-dimensional arrangement is a mirror image, a property that profoundly dictates their interaction with the chiral environment of biological receptors. This guide provides a detailed comparison of the activity of these two enantiomers, supported by experimental data, to elucidate the critical role of stereochemistry in KOR activation.
Stereochemistry and Receptor Affinity: A Stark Contrast
The initial synthesis and determination of the absolute configuration of the U-50488 enantiomers revealed that the (+)-enantiomer possesses the (1R,2R) configuration, while the (-)-enantiomer has the (1S,2S) configuration[1]. This specific spatial arrangement of atoms is the primary determinant of their differential binding to the KOR.
Experimental data from competitive radioligand binding assays consistently demonstrate a significant difference in the binding affinities of the two enantiomers for the KOR. The (-)-(1S,2S) enantiomer exhibits a much higher affinity for the receptor compared to its (+)-(1R,2R) counterpart. This stereoselectivity is a cornerstone of its pharmacological profile.
| Enantiomer | Configuration | Receptor Affinity (Ki/Kd) | Reference |
| (-)-U-50488 | (1S,2S) | 0.89 nM (Kd) | [2] |
| (+)-U-50488 | (1R,2R) | 299 nM (Kd) | [2] |
Functional Activity: The Dominance of the (-)-Enantiomer
The disparity in binding affinity translates directly to a profound difference in functional activity. The (-)-(1S,2S)-U-50488 is the eutomer, the enantiomer responsible for the potent and selective agonist activity at the KOR. In contrast, the (+)-(1R,2R)-U-50488, the distomer, is largely inactive at this receptor.
In vivo studies further corroborate this stereoselective activity. In drug discrimination studies in rhesus monkeys, the order of potency for substituting the KOR agonist ethylketocyclazocine (EKC) was found to be:
(-)-(1S,2S)-U-50488 > (±)-U-50488 (racemate) > (+)-(1R,2R)-U-50488 [2]
This in vivo data provides compelling evidence that the (-)-enantiomer is the primary driver of the pharmacological effects of racemic U-50488.
Signaling Pathways of the Kappa-Opioid Receptor
Activation of the KOR by an agonist like (-)-U-50488 initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), the KOR primarily couples to inhibitory G-proteins (Gαi/o). This leads to the canonical G-protein signaling pathway. Additionally, like many GPCRs, the KOR can also signal through a G-protein-independent pathway involving β-arrestin.
G-Protein Signaling Pathway
Upon agonist binding, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunits can further modulate cellular activity by activating G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs).
β-Arrestin Signaling Pathway
Following agonist-induced activation and phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestin proteins can be recruited to the KOR. This interaction blocks further G-protein coupling, leading to receptor desensitization. Furthermore, β-arrestin can act as a scaffold for various signaling proteins, initiating G-protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs), and mediating receptor internalization.
Experimental Protocols
The determination of the binding affinity and functional activity of the U-50488 enantiomers is typically performed using the following in vitro assays:
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of the unlabeled enantiomers by measuring their ability to compete with a radiolabeled ligand for binding to the KOR.
Experimental Workflow:
Key Steps:
-
Membrane Preparation: Membranes from cells stably expressing the human KOR are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of a high-affinity KOR radioligand (e.g., [3H]U-69,593) and a range of concentrations of the unlabeled test compound ((+)- or (-)-U-50488).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit of the G-protein, which is an early event in G-protein activation.
Experimental Workflow:
Key Steps:
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the KOR are used.
-
Incubation: The membranes are incubated with [35S]GTPγS, GDP, and varying concentrations of the agonist enantiomer.
-
Filtration: The reaction is terminated by rapid filtration to separate bound from unbound [35S]GTPγS.
-
Quantification: The radioactivity on the filters is measured.
-
Data Analysis: A dose-response curve is generated to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).
Conclusion
The pharmacological activity of U-50488 is highly stereoselective, with the (-)-(1S,2S) enantiomer being the potent and efficacious agonist at the kappa-opioid receptor. The (+)-(1R,2R) enantiomer, in contrast, exhibits significantly lower binding affinity and is considered largely inactive at the KOR. This dramatic difference underscores the critical importance of stereochemistry in drug-receptor interactions and highlights the (-)-enantiomer as the key pharmacological entity for researchers studying the effects of U-50488. This guide provides a foundational understanding for professionals in the field of pharmacology and drug development, emphasizing the necessity of considering stereoisomerism in the design and evaluation of novel therapeutics targeting the kappa-opioid receptor.
References
- 1. Synthesis and absolute configuration of optically pure enantiomers of a kappa-opioid receptor selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological activities of optically pure enantiomers of the kappa opioid agonist, U50,488, and its cis diastereomer: evidence for three kappa receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kappa-Opioid Receptor Agonists: (+)-U-50488 and U-69593
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely studied selective kappa-opioid receptor (KOR) agonists, (+)-U-50488 and U-69593. Both compounds have been instrumental in elucidating the physiological and pathophysiological roles of the KOR system, which is implicated in pain, addiction, mood disorders, and other neurological processes. This document outlines their receptor binding profiles, functional activities, and in vivo effects, supported by experimental data and detailed methodologies.
Chemical Structures
| Compound | IUPAC Name | Molecular Formula | Molar Mass |
| (+)-U-50488 | 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl]acetamide | C₁₉H₂₆Cl₂N₂O | 369.33 g/mol |
| U-69593 | N-methyl-2-phenyl-N-[(5R,7S,8S)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]decan-8-yl]acetamide | C₂₂H₃₂N₂O₂ | 356.51 g/mol |
Receptor Binding Affinity and Selectivity
Both (+)-U-50488 and U-69593 are highly selective agonists for the kappa-opioid receptor. The binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor; a lower Ki value indicates a higher affinity. The data presented below is compiled from various radioligand binding assays.
| Compound | Receptor | Ki (nM) | Reference |
| (+)-U-50488 | Kappa (κ) | ~1.2 - 12 | [1] |
| Mu (μ) | ~370 | [1] | |
| Delta (δ) | >500 | [1] | |
| U-69593 | Kappa (κ) | ~1.0 - 18 | [2] |
| Mu (μ) | ~3300 | [2] | |
| Delta (δ) | ~8500 | [2] |
Note: Ki values can vary depending on the specific radioligand, tissue preparation, and experimental conditions used.
Functional Activity
The functional activity of these agonists is often assessed using GTPγS binding assays, which measure the activation of G-proteins upon receptor binding. The EC50 value represents the concentration of an agonist that produces 50% of the maximal response.
| Compound | Assay | EC50 (nM) | Reference |
| (+)-U-50488 | [³⁵S]GTPγS binding | ~9.31 | [3] |
| U-69593 | [³⁵S]GTPγS binding | ~1.5 - 5 | [4] |
In Vivo Pharmacological Effects
Both agonists have been extensively studied in animal models to understand their effects on pain, reward, and other behaviors. The ED50 value is the dose of a drug that produces a therapeutic effect in 50% of the population.
| Effect | Assay | Species | (+)-U-50488 ED50 (mg/kg) | U-69593 ED50 (mg/kg) | Reference |
| Analgesia | Acetic Acid Writhing | Mouse | ~0.3 - 1.0 | Not widely reported | [5] |
| Tail-Flick Test | Rat/Mouse | ~1.0 - 5.0 | Not widely reported | [6] | |
| Aversion | Conditioned Place Aversion | Mouse/Rat | Induces aversion | Induces aversion | [7] |
| Diuresis | Urine Output | Rat | Induces diuresis | Induces diuresis | [8] |
Signaling Pathways
Activation of the kappa-opioid receptor by agonists like (+)-U-50488 and U-69593 initiates intracellular signaling cascades primarily through the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the G-protein can modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-type calcium channels.[9][10] More recent research has also highlighted the role of the β-arrestin pathway in mediating some of the effects of KOR agonists, particularly aversive and dysphoric effects.[3]
Caption: Simplified signaling pathway of kappa-opioid receptor activation.
Experimental Protocols
Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the KOR.
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human KOR.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled KOR ligand (e.g., [³H]U-69593) and varying concentrations of the unlabeled test compound.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures G-protein activation following receptor agonism.
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing KOR are used.
-
Incubation: Membranes are incubated with varying concentrations of the agonist, GDP, and [³⁵S]GTPγS.
-
Filtration: The reaction is stopped by filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 and Emax (maximal effect) of the agonist.
Caption: General experimental workflow for characterizing KOR agonists.
Acetic Acid-Induced Writhing Test (Mouse)
This is a model of visceral pain used to assess the efficacy of analgesics.
-
Acclimation: Mice are allowed to acclimate to the testing environment.
-
Drug Administration: The test compound or vehicle is administered (e.g., intraperitoneally or subcutaneously).
-
Induction of Writhing: After a predetermined time, a dilute solution of acetic acid is injected intraperitoneally.
-
Observation: The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific period (e.g., 20 minutes).
-
Data Analysis: The percentage of inhibition of writhing compared to the vehicle-treated group is calculated.
Tail-Flick Test (Rat/Mouse)
This is a model of spinal nociception.
-
Baseline Measurement: The latency for the animal to flick its tail away from a radiant heat source is measured.
-
Drug Administration: The test compound or vehicle is administered.
-
Post-Drug Measurement: The tail-flick latency is measured at various time points after drug administration.
-
Data Analysis: An increase in the tail-flick latency indicates an analgesic effect. A cut-off time is used to prevent tissue damage.
Summary and Conclusion
Both (+)-U-50488 and U-69593 are potent and highly selective kappa-opioid receptor agonists that have been invaluable tools in pharmacology and neuroscience research. While both compounds exhibit similar mechanisms of action and produce characteristic KOR-mediated effects such as analgesia and aversion, they differ in their chemical structures and may have subtle differences in their pharmacological profiles. U-69593 generally displays a higher binding affinity for the KOR compared to (+)-U-50488.
The choice between these two agonists for a particular study will depend on the specific research question, the desired pharmacokinetic profile, and the experimental model being used. Understanding their comparative pharmacology, as outlined in this guide, is crucial for the design and interpretation of experiments aimed at exploring the therapeutic potential of targeting the kappa-opioid receptor system.
References
- 1. Acetic Acid Induced Writhing Test [bio-protocol.org]
- 2. KAPPA OPIOIDS PROMOTE THE PROLIFERATION OF ASTROCYTES VIA Gβγ AND β-ARRESTIN 2 DEPENDENT MAPK-MEDIATED PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. scholars.okstate.edu [scholars.okstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. κ-opioid receptor - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Pharmacological Effects of (+)-U-50488 Hydrochloride and Racemic U-50488
For Researchers, Scientists, and Drug Development Professionals
U-50488 is a highly selective kappa opioid receptor (KOR) agonist that has been instrumental in preclinical research for decades. As a chiral molecule, it exists in two enantiomeric forms: the (+)-(1R,2R) and the (-)-(1S,2S) isomers. The commercially available racemic (±)-U-50488 is an equal mixture of both enantiomers. This guide provides an objective comparison between the pharmacologically inactive enantiomer, (+)-U-50488 hydrochloride, and the racemic mixture, supported by experimental data to delineate their distinct profiles. Understanding these differences is critical for the precise interpretation of experimental results and for the development of novel KOR-targeted therapeutics.
Data Presentation: Pharmacological Profile
The primary pharmacological activity of racemic U-50488 is attributed almost entirely to the (-)-(1S,2S)-enantiomer. The (+)-enantiomer is significantly less active at the kappa opioid receptor and is often used as a negative control in experiments.
| Parameter | Racemic (±)-U-50488 | This compound | Key Findings |
| Primary Target | Kappa Opioid Receptor (KOR) | Largely inactive at KOR | The KOR agonist activity of the racemate is derived from the (-)-enantiomer. |
| Mechanism of Action | Selective KOR Agonist[1][2] | Inactive at KOR; potential Na+ channel blocker at higher concentrations[3] | Racemic U-50488 activates canonical KOR signaling pathways; (+)-U-50488's effects are non-opioid mediated. |
| Binding Affinity (Ki) | KOR: ~0.2 - 1.5 nM[4] MOR: ~370 nM[4] | KOR: ~1298 nM[5] | Racemic U-50488 shows high affinity and selectivity for KOR, whereas the (+)-enantiomer has negligible affinity. |
| Functional Activity | Full, non-biased KOR agonist[4][6] | No significant KOR agonist activity[3][7] | Racemic U-50488 potently activates G-protein signaling and β-arrestin recruitment. |
| In Vivo Effects | Analgesia, sedation, diuresis, aversion, motor incoordination[2][8][9] | Peripheral antinociception at high doses (not KOR-mediated)[3] | The classic KOR-mediated behavioral effects are absent with the (+)-enantiomer. |
Experimental Protocols
Experiment 1: Competitive Radioligand Binding Assay
This experiment is designed to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring how effectively it competes with a radiolabeled ligand.
Objective: To quantify and compare the binding affinities of racemic U-50488 and (+)-U-50488 for the kappa opioid receptor.
Methodology:
-
Receptor Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa opioid receptor (hKOR).
-
Assay Buffer: The assay is typically conducted in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: In assay tubes, the cell membranes are incubated with a fixed concentration of a radiolabeled KOR ligand (e.g., [³H]U-69,593 or [³H]bremazocine) and varying concentrations of the unlabeled competitor test compound (racemic U-50488 or (+)-U-50488).
-
Equilibrium: The mixture is incubated, for instance at 25°C for 60 minutes, to allow the binding to reach equilibrium.[10]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.[10] The filters are then washed with ice-cold assay buffer.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Experiment 2: cAMP Inhibition Functional Assay
This assay measures the functional consequence of KOR activation, which is canonically coupled to the inhibitory G-protein, Gαi/o. Activation of this pathway inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10]
Objective: To assess the functional agonist activity of racemic U-50488 and (+)-U-50488 at the kappa opioid receptor.
Methodology:
-
Cell Culture: hKOR-expressing CHO cells are cultured and plated in multi-well plates.
-
cAMP Stimulation: The cells are treated with forskolin, an adenylyl cyclase activator, to stimulate the production of intracellular cAMP.
-
Compound Treatment: Concurrently with forskolin, cells are treated with varying concentrations of the test compounds (racemic U-50488 or (+)-U-50488).
-
Incubation: The cells are incubated for a defined period (e.g., 30 minutes) to allow for receptor activation and modulation of cAMP levels.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay principles (e.g., HTRF or ELISA).
-
Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP production is plotted against its concentration. The EC₅₀ (the concentration that produces 50% of the maximal inhibitory effect) and Emax (maximal effect) are calculated to determine the compound's potency and efficacy as an agonist.
Discussion of Pharmacological Effects
Racemic (±)-U-50488: The racemic mixture is a potent and selective KOR agonist.[1] Its in vivo effects are the hallmark of KOR activation and include analgesia, particularly in models of visceral and inflammatory pain.[2] However, its therapeutic potential is limited by significant side effects such as sedation, motor incoordination, and profound aversion or dysphoria, which are mediated by the same receptor.[6][8][9] At the cellular level, it acts as a non-biased agonist, engaging both G-protein dependent and β-arrestin signaling pathways.[4] Research has also indicated that at higher concentrations, U-50488 can directly block Ca²⁺ and Na⁺ channels, an effect that is independent of KOR activation.[3][11]
This compound: This enantiomer is largely considered inactive at the kappa opioid receptor, demonstrating negligible binding affinity and functional activity.[5][7] This makes it an ideal negative control for isolating KOR-mediated effects in experiments using the racemic mixture or the active (-)-enantiomer. Interestingly, studies have shown that both the (+) and (-) enantiomers of U-50488 can block sodium channels with comparable potency.[3] This non-opioid mechanism can produce peripheral antinociceptive effects. In a formalin test, local administration of (+)-U-50488 produced dose-dependent antinociception that, unlike the KOR-mediated effects of the (-)-enantiomer, could not be blocked by KOR antagonists.[3][12]
Conclusion: The distinct pharmacological profiles of (+)-U-50488 and racemic U-50488 underscore the importance of stereochemistry in drug action. The effects of racemic U-50488 are predominantly driven by the potent KOR agonism of its (-)-enantiomer. In contrast, (+)-U-50488 lacks significant activity at the KOR and its observed biological effects at higher concentrations are attributable to off-target actions, such as ion channel modulation. For researchers investigating specific KOR functions, the use of the isolated (-)-enantiomer is preferred for precision, while (+)-U-50488 serves as an invaluable tool to control for non-KOR-mediated effects.
Visualizations
Caption: Canonical KOR G-protein signaling pathway activated by U-50488.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
- 1. U-50488 - Wikipedia [en.wikipedia.org]
- 2. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonopioid actions of U50,488 enantiomers contribute to their peripheral cutaneous antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Alterations in the stereochemistry of the kappa-selective opioid agonist U50,488 result in high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects [mdpi.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Effects of repeated kappa-opioid receptor agonist U-50488 treatment and subsequent termination on intracranial self-stimulation in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rrpharmacology.ru [rrpharmacology.ru]
- 10. benchchem.com [benchchem.com]
- 11. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating Kappa Receptor Binding of (+)-U-50488: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the stereoselective interactions of ligands with their receptors is a cornerstone of rational drug design. This guide provides a comprehensive comparison of the kappa opioid receptor (KOR) binding properties of (+)-U-50488 against its pharmacologically active enantiomer, (-)-U-50488, and other key KOR ligands. The data presented herein validates the common assertion that (+)-U-50488 is the inactive enantiomer at the KOR, exhibiting significantly lower affinity and a lack of functional activity compared to its levorotatory counterpart.
This guide summarizes quantitative binding data, details the experimental protocols for reproducing these findings, and provides visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of the principles of stereoselectivity at the kappa opioid receptor.
Comparative Analysis of Receptor Binding Affinities
The binding affinity of a ligand for its receptor is a primary determinant of its potency and selectivity. In the case of U-50488, a well-established selective KOR agonist, the two enantiomers exhibit markedly different binding profiles at the three main opioid receptor subtypes: kappa (κ), mu (μ), and delta (δ). As the data in the following table demonstrates, (-)-U-50488 possesses high affinity and selectivity for the kappa opioid receptor, whereas (+)-U-50488 displays a significantly diminished affinity, confirming its role as the inactive enantiomer in the context of KOR agonism.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity vs. KOR | Reference |
| (+)-U-50488 | Kappa (κ) | > 10,000 | - | [1] |
| Mu (μ) | > 10,000 | - | [1] | |
| Delta (δ) | > 10,000 | - | [1] | |
| (-)-U-50488 | Kappa (κ) | 1.2 | 1 | [1] |
| Mu (μ) | 3,500 | 2917-fold | [1] | |
| Delta (δ) | 4,500 | 3750-fold | [1] | |
| (±)-U-50488 (racemic) | Kappa (κ) | 12 | - | [2] |
| Mu (μ) | 370 | 31-fold | [2] | |
| Delta (δ) | > 500 | > 42-fold | [2] | |
| U-69,593 (Agonist) | Kappa (κ) | 0.89 - 1.53 | Highly Selective | [3][4] |
| Salvinorin A (Agonist) | Kappa (κ) | 1.82 - 2.66 | Highly Selective | [5][6] |
| nor-Binaltorphimine (nor-BNI) (Antagonist) | Kappa (κ) | Low Nanomolar | Highly Selective | [7][8] |
| JDTic (Antagonist) | Kappa (κ) | Low Nanomolar | Highly Selective | [5][7] |
Functional Activity at the Kappa Opioid Receptor
Beyond binding affinity, the functional activity of a ligand determines whether it activates (agonist) or blocks (antagonist) the receptor. Functional assays, such as the GTPγS binding assay, measure the extent of G-protein activation following ligand binding. In line with its low binding affinity, (+)-U-50488 is functionally inactive at the kappa opioid receptor, failing to stimulate G-protein activation even at high concentrations. Conversely, (-)-U-50488 is a potent full agonist.
| Compound | Assay Type | Parameter | Value | Reference |
| (-)-U-50488 | GTPγS Binding | EC₅₀ | 1.7 nM | [3] |
| Eₘₐₓ | Full Agonist | [9] | ||
| (+)-U-50488 | GTPγS Binding | EC₅₀ | > 10,000 nM | [1] |
| Eₘₐₓ | No Activity | [1] | ||
| U-69,593 | GTPγS Binding | EC₅₀ | ~10-18 nM (Ki) | [5] |
| Eₘₐₓ | Full Agonist | [9] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human kappa, mu, or delta opioid receptor.
-
Radioligand:
-
For KOR: [³H]U-69,593 or [³H]bremazocine.
-
For MOR: [³H]DAMGO.
-
For DOR: [³H]DPDPE.
-
-
Test Compounds: (+)-U-50488, (-)-U-50488, and other reference compounds.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells in cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer.
-
Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon agonist stimulation.
Materials:
-
Receptor Source: Cell membranes from cells expressing the kappa opioid receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Reagents: GDP, unlabeled GTPγS (for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Test Compounds: (+)-U-50488, (-)-U-50488, and other agonists/antagonists.
Procedure:
-
Assay Setup: In a 96-well plate, add cell membranes, GDP, and varying concentrations of the test compound.
-
Initiation: Add [³⁵S]GTPγS to initiate the reaction.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the stimulated binding against the log concentration of the test compound to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect).
Visualizing the Molecular Interactions and Experimental Processes
To further clarify the concepts discussed, the following diagrams illustrate the kappa opioid receptor signaling pathway and the workflows for the binding and functional assays.
References
- 1. Alterations in the stereochemistry of the .kappa.-selective opioid agonist U50,488 result in high-affinity .sigma. ligands | Scilit [scilit.com]
- 2. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective κ opioid antagonists nor-BNI, GNTI and JDTic have low affinities for non-opioid receptors and transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to (+)-U-50488 as a Control Compound in Opioid Research
In the field of opioid research, particularly studies involving the kappa opioid receptor (KOR), the use of precise control compounds is paramount to ensure that observed effects are specifically mediated by the receptor of interest. The compound U-50488, a selective KOR agonist, exists as a pair of stereoisomers (enantiomers): the pharmacologically active (-)-trans-(1S,2S)-U-50488 and its largely inactive counterpart, (+)-trans-(1R,2R)-U-50488. This guide provides a detailed comparison of these enantiomers, establishing the utility of (+)-U-50488 as a negative control and offering experimental data and protocols for researchers.
Pharmacological Profile: Stereoselectivity at Opioid Receptors
The primary difference between the U-50488 enantiomers lies in their affinity and functional activity at the kappa opioid receptor. The (-)-enantiomer binds to and activates the KOR with significantly higher potency than the (+)-enantiomer. This stereoselectivity is the basis for using (+)-U-50488 as a control; it allows researchers to distinguish KOR-mediated effects from non-specific or off-target actions of the compound's chemical scaffold.
While (-)-U-50488 is a potent KOR agonist, it is important to note that both enantiomers have been shown to exhibit non-opioid receptor-mediated effects at higher concentrations, such as the blockade of sodium channels.[1] Additionally, the parent compound has been observed to directly block calcium channels in a manner independent of G-protein signaling.[2] Therefore, the inclusion of (+)-U-50488 as a control is critical for attributing an observed physiological effect specifically to KOR activation.
Data Presentation
The following tables summarize the quantitative differences in binding affinity and functional activity between the U-50488 enantiomers.
Table 1: Comparative Opioid Receptor Binding Affinities (Ki, nM)
| Compound | Kappa (κ) Receptor | Mu (μ) Receptor | Delta (δ) Receptor |
| (-)-U-50488 | 0.89 - 44¹ | > 500² | > 500² |
| (+)-U-50488 | 299 - 1298¹ | > 10,000 (inactive) | > 10,000 (inactive) |
| (±)-U-50488 (Racemate) | ~12 | > 500 | > 500 |
¹Note: Ki values can vary between studies depending on the radioligand and tissue preparation used. The range reflects values reported in different studies.[3][4] ²Note: Affinity for μ and δ receptors is reported for the racemate and is considered negligible for the individual enantiomers, particularly the inactive (+) form.
Table 2: Comparative Functional Activity at Kappa Opioid Receptor
| Compound | Assay Type | Parameter | Value (nM) | Efficacy |
| (-)-U-50488 | [³⁵S]GTPγS Binding | EC₅₀ | 20 - 100 | Full Agonist |
| cAMP Inhibition | EC₅₀ | ~17 | Full Agonist | |
| Membrane Potential | EC₅₀ | ~25 | Full Agonist | |
| (+)-U-50488 | [³⁵S]GTPγS Binding | EC₅₀ | > 10,000 | No significant activity |
| cAMP Inhibition | EC₅₀ | > 10,000 | No significant activity | |
| Membrane Potential | EC₅₀ | > 10,000 | No significant activity |
Mandatory Visualizations
References
- 1. Nonopioid actions of U50,488 enantiomers contribute to their peripheral cutaneous antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alterations in the stereochemistry of the kappa-selective opioid agonist U50,488 result in high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological activities of optically pure enantiomers of the kappa opioid agonist, U50,488, and its cis diastereomer: evidence for three kappa receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (+)-U-50488 and Other Non-Mu Opioids: A Guide for Researchers
This guide provides a detailed comparative analysis of (+)-U-50488, a prototypical kappa-opioid receptor (KOR) agonist, with other non-mu opioid receptor ligands. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological properties, signaling mechanisms, and the experimental protocols used for their evaluation.
Introduction to Non-Mu Opioid Systems
The endogenous opioid system, critical in pain, mood, and reward modulation, comprises several receptor types. While the mu-opioid receptor (MOR) is the primary target for classical analgesics like morphine, its activation is also linked to severe side effects, including respiratory depression and addiction.[1] This has spurred research into non-mu opioid receptors—primarily the kappa (KOR), delta (DOR), and nociceptin/orphanin FQ (NOP) receptors—as alternative therapeutic targets.[2] Agonists targeting these receptors offer the potential for potent analgesia with different side-effect profiles.
(+)-U-50488, a highly selective KOR agonist, has been instrumental as a research tool to explore the physiological functions of the KOR system.[3][4] This guide compares (+)-U-50488 with other selective KOR agonists and representative agonists for DOR and NOP receptors.
Comparative Pharmacology of KOR Agonists
(+)-U-50488 is a non-morphinan, arylacetamide compound that exhibits high selectivity for the KOR over MOR and DOR.[4][5][6] Its pharmacological profile is often compared with other structurally diverse KOR agonists, such as the naturally occurring diterpene Salvinorin A and the clinically approved morphinan derivative, Nalfurafine.
Table 1: Comparative In Vitro Receptor Binding and Functional Potency of KOR Agonists
| Compound | Chemical Class | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | KOR Selectivity (MOR/KOR) | KOR Functional Potency (EC50, nM) | Reference Agonist Activity |
|---|---|---|---|---|---|---|---|
| (+)-U-50488 | Arylacetamide | ~1.2 - 12 | ~370 - 6100 | >500 | ~30 - >50 fold | ~10-50 (GTPγS) | Full Agonist |
| Salvinorin A | Diterpene | ~1.0 - 2.5 | >1000 | >1000 | >400 fold | ~0.03 (cAMP) | Full Agonist |
| Nalfurafine | Morphinan | ~0.1 - 0.5 | ~15 | ~200 | ~30 fold | <0.1 (GTPγS) | Full Agonist |
| U-69,593 | Arylacetamide | ~0.2 | >1000 | >1000 | >5000 fold | ~9.3 (GTPγS) | Full Agonist |
Note: Ki and EC50 values are compiled from multiple sources and may vary based on experimental conditions. Data sourced from[6][7][8][9].
Comparison with Other Non-Mu Opioid Agonists
While (+)-U-50488 acts on the KOR system, other non-mu opioids target DOR and NOP receptors, each with distinct physiological roles.
-
Delta-Opioid Receptor (DOR) Agonists : DOR agonists, such as SNC-80, are investigated for their potential antidepressant and anxiolytic effects, as well as analgesia, with a potentially lower risk of respiratory depression than MOR agonists.[10][11]
-
Nociceptin/Orphanin FQ (NOP) Receptor Agonists : The NOP receptor system is involved in pain, anxiety, and reward.[12][13] Ligands like Ro 64-6198 are being explored for these properties.[13] Mixed NOP/MOR agonists are also in development as potentially safer analgesics.[14]
Table 2: Receptor Selectivity Profile of Representative Non-Mu Opioid Agonists
| Compound | Primary Target | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | NOP Ki (nM) |
|---|---|---|---|---|---|
| (+)-U-50488 | KOR | ~1.2 | ~370 | >500 | - |
| SNC-80 | DOR | >1000 | >1000 | ~1-2 | - |
| Ro 64-6198 | NOP | >1000 | >1000 | >1000 | ~0.3 |
Note: Values are approximations from various preclinical studies to illustrate selectivity. Data sourced from[6][11][13].
Signaling Pathways of the Kappa-Opioid Receptor
KOR is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o subunit.[15] Agonist binding initiates two major signaling cascades: a G-protein-dependent pathway and a β-arrestin-dependent pathway. The balance between these pathways can be influenced by the specific ligand, a concept known as "biased agonism."[15]
-
G-Protein Pathway : Activation leads to the dissociation of Gαi/o and Gβγ subunits. Gαi/o inhibits adenylyl cyclase, reducing intracellular cAMP levels. Gβγ modulates ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels.[16] This pathway is generally associated with the analgesic and anti-pruritic effects of KOR agonists.[2]
-
β-Arrestin Pathway : Ligand binding also promotes the recruitment of β-arrestin proteins. β-arrestin2 signaling, particularly through the activation of p38 mitogen-activated protein kinase (MAPK), has been linked to the aversive and dysphoric effects of KOR agonists.[2][15]
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral effects of a novel kappa opioid analgesic, U-50488, in rats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Properties of a selective kappa agonist, U-50,488H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 11. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Nociceptin/Orphanin FQ Receptor (NOP) as a Target for Drug Abuse Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iasp-pain.org [iasp-pain.org]
- 15. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 16. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Tolerance Between (+)-U-50488 and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-tolerance profiles of (+)-U-50488, a selective kappa-opioid receptor (KOR) agonist, and morphine, a classic mu-opioid receptor (MOR) agonist. Understanding the interplay between these two compounds is crucial for the development of novel analgesics with improved side-effect profiles and reduced potential for tolerance and dependence. This document summarizes key experimental findings, presents quantitative data in a clear format, and details the methodologies employed in pivotal studies.
Introduction to Opioid Tolerance and Cross-Tolerance
Opioid tolerance is a phenomenon where repeated administration of an opioid analgesic leads to a diminished analgesic effect.[1] Cross-tolerance occurs when tolerance to one opioid drug confers tolerance to another. The study of cross-tolerance between MOR and KOR agonists is of significant interest as it sheds light on the distinct and overlapping mechanisms of action of these two receptor systems. The selective KOR agonist (+)-U-50488 and the MOR agonist morphine are key pharmacological tools in this area of research.[2][3]
Summary of Cross-Tolerance Findings
Studies investigating cross-tolerance between (+)-U-50488 and morphine have yielded varied and sometimes conflicting results, suggesting a complex interaction that may be dependent on the experimental model, the method of tolerance induction, and the specific endpoint being measured.
A predominant finding is the lack of symmetrical cross-tolerance between morphine and (+)-U-50488.[2] This suggests that the analgesic effects of these two compounds are mediated by different opioid receptor systems.[2] However, some studies have reported a unidirectional cross-tolerance . For instance, rats made tolerant to morphine have shown a reduced analgesic response to (+)-U-50488H, while rats tolerant to (+)-U-50488H did not exhibit cross-tolerance to morphine.[4] This unidirectional cross-tolerance was observed at the spinal cord level.[4]
Conversely, other research in morphine-tolerant rats has demonstrated differential cross-tolerance , indicating that tolerance to mu agonists does not uniformly extend to kappa agonists.[5] Furthermore, in models of neuropathic pain, the development of tolerance to both morphine and (+)-U-50488H appears to be impaired.[6][7]
Contradictory evidence also exists, with at least one study demonstrating cross-tolerance to the kappa agonist U-50,488 in rats chronically infused with morphine.[8] These discrepancies highlight the nuanced nature of opioid receptor interactions and the importance of considering the specific experimental context.
Quantitative Data on Cross-Tolerance
The following tables summarize quantitative data from key studies investigating the cross-tolerance between (+)-U-50488 and morphine.
Table 1: Analgesic Efficacy (ED50) in Morphine-Tolerant Rats
| Agonist Tested | Treatment Group | ED50 (mg/kg) | Fold-Increase in ED50 | Reference |
| Morphine | Saline Control | 3.2 | - | [9] |
| Morphine | Morphine-Treated | 12.8 | 4 | [9] |
| Fentanyl | Morphine-Treated | 0.044 | 2 | [9] |
| Nalbuphine | Morphine-Treated | 40 | 40 | [9] |
ED50 values represent the dose required to produce a 50% maximal effect in a drug discrimination paradigm.
Table 2: Antinociceptive Effect in a Spinal Nociceptive Reflex Model
| Pretreatment (Tolerance Induction) | Test Drug | C-fiber Reflex Depression (% of control) | Reference |
| Saline | Morphine | Significant Depression | [4] |
| Morphine (1 mg/kg, i.p.) | Morphine | Attenuated Depression | [4] |
| Morphine (1 mg/kg, i.p.) | U-50,488H | Attenuated Depression | [4] |
| Saline | U-50,488H | Significant Depression | [4] |
| U-50,488H (1 mg/kg, i.p.) | U-50,488H | Attenuated Depression | [4] |
| U-50,488H (1 mg/kg, i.p.) | Morphine | Significant Depression (No Cross-Tolerance) | [4] |
Experimental Protocols
The methodologies employed in cross-tolerance studies are critical to the interpretation of their results. Below are detailed protocols for key experiments.
Morphine Tolerance Induction and Analgesic Testing
-
Animal Model: Male Sprague-Dawley rats.
-
Tolerance Induction:
-
Chronic Infusion: Continuous subcutaneous infusion of morphine via implanted osmotic minipumps.
-
Repeated Injections: Twice daily intraperitoneal (i.p.) or subcutaneous (s.c.) injections of morphine for a specified number of days.
-
-
Analgesic Assays:
-
Tail-Flick Test: The latency to withdraw the tail from a radiant heat source is measured as an index of analgesia.
-
Hot-Plate Test: The latency for the animal to lick a hind paw or jump when placed on a heated surface is recorded.
-
Drug Discrimination Paradigm: Animals are trained to discriminate between saline and a specific dose of morphine. The ability of other drugs to substitute for the morphine cue is then tested.[9]
-
Spinal Nociceptive Reflex Recording: Electrophysiological recording of C-fiber-evoked responses in spinal cord neurons following noxious stimulation.[4]
-
(+)-U-50488 Tolerance Induction and Analgesic Testing
-
Animal Model: Male Sprague-Dawley rats or mice.
-
Tolerance Induction: Repeated i.p. or s.c. injections of (+)-U-50488H.
-
Analgesic Assays: The same panel of analgesic assays as described for morphine is typically used to assess the analgesic effects of (+)-U-50488 and to test for cross-tolerance from morphine.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the distinct signaling pathways of MOR and KOR agonists and a typical experimental workflow for a cross-tolerance study.
Caption: Simplified signaling pathways for MOR and KOR activation.
Caption: Experimental workflow for a cross-tolerance study.
Conclusion
The body of research on cross-tolerance between (+)-U-50488 and morphine indicates a complex and not fully elucidated relationship. While a general lack of symmetrical cross-tolerance supports the development of KOR agonists as alternatives to traditional MOR opioids, the existence of unidirectional cross-tolerance in some models warrants further investigation. These findings have significant implications for clinical pain management, suggesting that alternating between MOR and KOR agonists might not always circumvent the development of tolerance. Future research should focus on the molecular mechanisms underlying these observations to guide the rational design of next-generation analgesics.
References
- 1. Opioid - Wikipedia [en.wikipedia.org]
- 2. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-tolerance to acute administration of mu and kappa opioid agonists at the spinal cord level in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential cross-tolerance to mu and kappa opioid agonists in morphine-tolerant rats responding under a schedule of food presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disability of development of tolerance to morphine and U-50,488H, a selective kappa-opioid receptor agonist, in neuropathic pain model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tolerance and cross-tolerance to morphine-like stimulus effects of mu opioids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy Showdown: Spiradoline Emerges as a More Potent Analgesic Than (+)-U-50488
A comprehensive review of in vivo studies reveals that spiradoline consistently demonstrates significantly higher analgesic potency compared to (+)-U-50488, another selective kappa-opioid receptor (KOR) agonist.[1] While both compounds are widely utilized as prototypical KOR agonists in preclinical research, spiradoline is, on average, 13 times more potent than (+)-U-50488H in antinociceptive assays, with relative potency ranging from 4.7 to 23 times greater depending on the specific experimental model.[1] This guide provides a detailed comparison of their in vivo performance, supported by experimental data, to inform researchers and drug development professionals.
Comparative Analgesic Potency
The median effective dose (ED50) is a key metric for comparing drug potency. The following tables summarize the ED50 values for spiradoline and (+)-U-50488 from various in vivo analgesic assays. It is important to note that these values are compiled from different studies and may involve different experimental conditions, such as animal strain and specific protocol parameters.[1]
Table 1: In Vivo Analgesic Potency of Spiradoline [1]
| Compound | Assay | Species | ED50 (mg/kg) | Route of Administration |
| Spiradoline | Hot Plate | Mouse | 0.46 | Not Specified |
| Spiradoline | Tail-Pinch | Mouse | 0.26 | Not Specified |
| Spiradoline | Acetic Acid Writhing | Mouse | 0.20 | Not Specified |
| Spiradoline | Shock-Avoidance/Escape | Rat | 0.66 | Subcutaneous (SC) |
| Spiradoline | Warm Water Tail-Withdrawal | Rat | 7.74 | Intraperitoneal (i.p.) |
Table 2: In Vivo Analgesic Potency of (+)-U-50488H [1]
| Compound | Assay | Species | ED50 (mg/kg) | Route of Administration |
| U-50488H | Shock-Avoidance/Escape | Rat | 8.71 | Subcutaneous (SC) |
Studies have also demonstrated that spiradoline exhibits cross-tolerance with the prototypical kappa agonist U-50,488H in analgesic assays.[2] This suggests that chronic exposure to one of these agonists will reduce the analgesic potency of the other, likely due to their shared mechanism of action at the kappa-opioid receptor.[2]
Effects on Locomotor Activity
Both spiradoline and (+)-U-50488H generally suppress locomotor activity, which is consistent with their mechanism of inhibiting dopamine release.[3] However, there are notable differences in their effects.
-
Spiradoline: Consistently shown to decrease spontaneous locomotion and counteract the hyperlocomotor effects of stimulants like methamphetamine and morphine.[3]
-
(+)-U-50488H: Exhibits a more complex, bimodal effect.[3] At higher, analgesic doses, it reduces motor activity.[3] However, at lower, sub-analgesic doses, it has been observed to increase motor activity, particularly in non-habituated animals.[3]
Other In Vivo Effects
Both compounds are known to produce diuresis, a characteristic on-target effect of kappa-opioid receptor agonists.[4][5][6] Clinical data for spiradoline suggests it produces significant side effects such as diuresis, sedation, and dysphoria at doses lower than those required for analgesic effects, which has limited its clinical development.[7][8] (+)-U-50488 also causes opioid receptor-mediated sedation and diuresis.[4]
Mechanism of Action: Kappa-Opioid Receptor Signaling
Both spiradoline and (+)-U-50488 exert their pharmacological effects by selectively binding to and activating kappa-opioid receptors (KORs), which are G-protein coupled receptors.[1][3] Activation of KORs initiates a signaling cascade that leads to inhibitory effects on neuronal activity. This includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium channels, and the inhibition of voltage-gated calcium channels.[3] These actions collectively reduce neuronal excitability and neurotransmitter release, thereby producing analgesia and other central nervous system effects.[1]
Experimental Protocols
The analgesic potency of these compounds is commonly evaluated using thermal nociceptive assays such as the tail-flick test and the hot-plate test.[1]
Tail-Flick Test
-
Animal Habituation: The animal is gently restrained, and its tail is positioned over a radiant heat source.
-
Baseline Latency: The time taken for the animal to flick its tail away from the heat is recorded as the baseline latency. A cut-off time is employed to prevent tissue damage.
-
Drug Administration: The test compound or vehicle is administered.
-
Post-treatment Latency: The tail-flick latency is measured at predetermined time intervals after drug administration.
-
Data Analysis: The analgesic effect is often expressed as the percentage of the maximum possible effect (%MPE).
Hot-Plate Test
-
Apparatus: A metal plate is maintained at a constant noxious temperature.
-
Baseline Latency: The animal is placed on the hot plate, and the time until a nociceptive response (e.g., licking a paw, jumping) is recorded. A cut-off time is used to prevent injury.[1]
-
Drug Administration: The test compounds or vehicle are administered.[1]
-
Post-treatment Latency: The hot-plate test is repeated at specified intervals after drug administration.[1]
-
Data Analysis: The analgesic effect is calculated similarly to the tail-flick test, often as %MPE.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effects of sex and hydration status on kappa opioid receptor-mediated diuresis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validating the Selectivity of U-50488: A Comparative Guide for Researchers
A comprehensive analysis of the stereoselective binding and functional activity of U-50488 enantiomers at the kappa- and mu-opioid receptors.
This guide provides a detailed comparison of the binding affinities and functional activities of the enantiomers of the kappa-opioid receptor (KOR) agonist, U-50488. The data presented herein validates the well-established selectivity of the (-)-enantiomer for the KOR over the mu-opioid receptor (MOR) and clarifies the pharmacological profile of the (+)-enantiomer. This information is crucial for researchers in the fields of pharmacology, neuroscience, and drug development engaged in the study of opioid systems.
Executive Summary
The user's query focused on the selectivity of (+)-U-50488. However, the experimental data unequivocally demonstrates that the KOR-selective activity resides in the (-)-trans-U-50488 enantiomer. This guide will therefore focus on the comparative pharmacology of both the (+) and (-) enantiomers to provide a complete and accurate picture of the compound's stereoselective properties.
Data Presentation
Table 1: Opioid Receptor Binding Affinities (Ki) of U-50488 Enantiomers
| Compound | Kappa Opioid Receptor (KOR) Ki (nM) | Mu Opioid Receptor (MOR) Ki (nM) | Selectivity (MOR Ki / KOR Ki) |
| (-)-U-50488 | 44 ± 8[1] | > 10,000 | > 227 |
| (+)-U-50488 | 1298 ± 49[1] | > 10,000 | N/A |
| (±)-U-50488 (racemic) | 1.1 - 12[2] | 370 - >500[2] | ~30 - >45 |
Note: A lower Ki value indicates a higher binding affinity. Selectivity is calculated as the ratio of the Ki for MOR to the Ki for KOR. "N/A" indicates that a meaningful selectivity ratio cannot be calculated due to the low affinity at both receptors.
Table 2: Functional Activity (EC50) of U-50488 (Racemic)
| Assay | Kappa Opioid Receptor (KOR) EC50 (nM) | Mu Opioid Receptor (MOR) EC50 (nM) |
| cAMP Inhibition | 0.53 | Not Reported |
| Dopamine Release Inhibition | ~100-300 | Not Reported |
Experimental Protocols
Radioligand Binding Assays
Detailed protocols for radioligand binding assays are essential for determining the binding affinity (Ki) of a compound for a specific receptor. Below is a generalized protocol for opioid receptors.
Objective: To determine the Ki of (+)-U-50488 and (-)-U-50488 for KOR and MOR.
Materials:
-
Cell membranes prepared from cells stably expressing either human KOR or MOR.
-
Radioligand:
-
For KOR: [³H]-U-69,593 or [³H]-bremazocine.
-
For MOR: [³H]-DAMGO.
-
-
Test compounds: (+)-U-50488 and (-)-U-50488.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a non-radiolabeled ligand (e.g., naloxone).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer. A parallel set of tubes containing the radioligand and a saturating concentration of a non-radiolabeled ligand is included to determine non-specific binding.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
GTPγS Functional Assays
GTPγS binding assays are functional assays that measure the activation of G protein-coupled receptors (GPCRs) like the opioid receptors.
Objective: To determine the EC50 and maximal efficacy (Emax) of (+)-U-50488 and (-)-U-50488 at KOR and MOR.
Materials:
-
Cell membranes prepared from cells expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Test compounds: (+)-U-50488 and (-)-U-50488.
-
Assay Buffer: Containing MgCl₂, NaCl, and a buffer like Tris-HCl.
-
Non-specific binding control: A high concentration of unlabeled GTPγS.
Procedure:
-
Pre-incubation: Cell membranes are pre-incubated with GDP to ensure that the G proteins are in their inactive, GDP-bound state.
-
Incubation: The membranes are then incubated with varying concentrations of the test compound and a fixed concentration of [³⁵S]GTPγS.
-
Reaction: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G protein.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the filters is quantified using a scintillation counter.
-
Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the concentration of the test compound to generate a dose-response curve. The EC50 and Emax values are determined from this curve using non-linear regression.
Mandatory Visualization
Caption: Binding affinity of U-50488 enantiomers to KOR and MOR.
Caption: Experimental workflow for radioligand binding assay.
Caption: KOR signaling pathway activated by (-)-U-50488.
References
Safety Operating Guide
Proper Disposal of (+)-U-50488 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the safe and compliant disposal of (+)-U-50488 hydrochloride, a selective kappa-opioid receptor agonist used in research. Due to its potent pharmacological activity and the nuanced regulatory landscape for research compounds, a conservative and informed approach to disposal is paramount.
Hazard Assessment and Regulatory Status
This compound is a potent opioid agonist. While the Safety Data Sheet (SDS) from at least one major supplier does not classify the compound as hazardous under the Globally Harmonized System (GHS) and assigns it minimal hazard ratings (NFPA and HMIS ratings of 0), its pharmacological effects warrant careful handling and disposal.[1]
Crucially, the specific scheduling of this compound under the U.S. Drug Enforcement Administration's (DEA) Controlled Substances Act (CSA) is not explicitly defined in publicly available lists.[2][3][4][5] However, as a potent synthetic opioid, it could potentially be considered a controlled substance analogue.[2][3] This ambiguity necessitates a cautious approach to disposal, treating the substance with a high degree of care to ensure compliance with all potential regulations.
Key Principle: In the absence of a definitive non-controlled status, it is prudent to consult with your institution's Environmental Health and Safety (EHS) department to determine the appropriate disposal pathway, which may include treating it as a controlled substance or as hazardous chemical waste.
Quantitative Data Summary
For quick reference, the key chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Name | trans-(+)-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]benzeneacetamide hydrochloride |
| CAS Number | 114528-81-3 |
| Molecular Formula | C₁₉H₂₆Cl₂N₂O · HCl |
| Molecular Weight | 405.79 g/mol |
| Purity | ≥99% |
| Solubility | Soluble to 100 mM in water and DMSO |
| Storage Temperature | Room Temperature |
Data sourced from supplier technical information.[6]
Disposal Procedures: A Step-by-Step Protocol
The following protocol outlines the recommended steps for the disposal of this compound, progressing from the most conservative approach (treating as a controlled substance) to the standard for non-hazardous chemical waste. The appropriate pathway should be determined in consultation with your institution's EHS department.
Experimental Protocol: Disposal of this compound
Objective: To safely and compliantly dispose of this compound from a laboratory setting.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves.
-
Chemical waste container (compatible material, e.g., HDPE), properly labeled.
-
Secondary containment for the waste container.
-
Access to the institution's chemical waste management system and EHS contact information.
Methodology:
Step 1: Consultation and Classification
-
Contact EHS: Before initiating disposal, contact your institution's Environmental Health and Safety (EHS) department. Inform them of your intent to dispose of this compound and provide them with the SDS.
-
Determine Classification: EHS will provide guidance on whether the compound must be managed as a DEA-controlled substance, a hazardous chemical waste, or a non-hazardous chemical waste based on institutional policies and local regulations.
Step 2: Disposal as a Potentially Controlled Substance (Most Conservative Approach)
-
Follow DEA Regulations: If EHS determines the compound should be handled as a controlled substance, disposal must adhere to DEA regulations. This typically involves:
-
Segregation: Keep the material separate from all other chemical waste.
-
Secure Storage: Store in a securely locked cabinet or safe, as per DEA requirements for controlled substances.
-
Record Keeping: Maintain meticulous records of the quantity of the substance to be disposed of.
-
Reverse Distributor: Arrange for disposal through a DEA-registered reverse distributor.[6][7][8] Your EHS or a designated institutional officer will facilitate this process. Do not attempt to dispose of it through standard chemical waste channels.
-
Step 3: Disposal as Hazardous Chemical Waste
-
Containerization:
-
Place the solid this compound into a designated hazardous waste container.
-
If in solution, ensure the container is compatible with the solvent.
-
Do not mix with incompatible waste streams. For example, keep acidic and basic wastes separate.[9]
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "this compound".
-
Indicate the quantity and concentration (if in solution).
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9]
-
The SAA should be at or near the point of generation.
-
Ensure the container is kept closed except when adding waste.
-
Use secondary containment to prevent spills.
-
-
Pickup:
-
Request a waste pickup from your EHS department through your institution's established procedures.
-
Step 4: Disposal as Non-Hazardous Chemical Waste (Least Conservative, but requires EHS approval)
-
Confirmation: Only proceed with this step if explicitly approved by your institution's EHS department.
-
Solid Waste:
-
For small quantities of the solid, place it in a sealed, clearly labeled container.
-
Dispose of this container in the designated laboratory solid waste stream as directed by EHS. Do not dispose of it in the regular trash where it could be handled by custodial staff.[10]
-
-
Aqueous Solutions (if permitted):
-
Some institutions may permit the drain disposal of small quantities of non-hazardous, water-soluble chemicals.[11][12] However, given the potent pharmacological nature of this compound, this is highly discouraged.
-
Never dispose of this compound down the drain without explicit permission from your EHS department.
-
Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[13]
-
The first rinsate must be collected and disposed of as hazardous chemical waste.[3]
-
After triple-rinsing and air-drying, deface or remove the label and dispose of the container according to institutional guidelines for clean lab glass or plastic.[13]
Visualizing the Disposal Workflow
The logical flow of the disposal process can be visualized to aid in decision-making.
Caption: Disposal decision workflow for this compound.
By following these procedures and prioritizing communication with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
- 1. Chemical Waste | Environment, Health & Safety [ehs.ucsf.edu]
- 2. dea.gov [dea.gov]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 4. Diversion Control Division | Controlled Substance Schedules [deadiversion.usdoj.gov]
- 5. Federal Register :: Request Access [unblock.federalregister.gov]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. sfasu.edu [sfasu.edu]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 12. acs.org [acs.org]
- 13. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling (+)-U-50488 Hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent, novel compounds. This guide provides essential safety and logistical information for the handling of (+)-U-50488 hydrochloride, a selective κ-opioid agonist. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.
This compound is the less active enantiomer of the selective κ-opioid agonist (±)-U-50488.[1] While a Safety Data Sheet (SDS) for the racemic mixture suggests it is not classified as hazardous under the Globally Harmonized System (GHS), it is structurally similar to potent synthetic opioids.[2][3] Therefore, it is crucial to handle this compound with a high degree of caution, following best practices for potent and novel psychoactive substances.
Essential Safety and Personal Protective Equipment (PPE)
Given the nature of this compound as a potent research chemical, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for various stages of handling.
| Activity | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Nitrile gloves- Safety glasses |
| Weighing and Aliquoting (Solid Form) | - Double nitrile gloves- Lab coat- Safety goggles or face shield- N95, N100, or P100 respirator (to prevent inhalation of fine powders)[4] |
| Solution Preparation and Handling | - Nitrile gloves- Lab coat- Safety goggles |
| Spill Cleanup | - Double nitrile gloves- Lab coat or chemical-resistant gown- Safety goggles and face shield- N95, N100, or P100 respirator |
| Disposal | - Nitrile gloves- Lab coat- Safety goggles |
General Laboratory Practices:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid compound.[5]
-
Avoid skin and eye contact. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Do not eat, drink, or smoke in the laboratory.[5]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[6]
Operational Plan: From Receipt to Experimentation
A systematic workflow is essential for the safe and efficient use of this compound in your research.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. While some suppliers suggest room temperature storage, others recommend -20°C for long-term stability.[1][7] Always refer to the supplier's specific instructions.
-
Maintain an accurate inventory of the compound.
2. Weighing and Solution Preparation:
-
Weighing: This should be performed in a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk. Use dedicated spatulas and weighing boats.
-
Solubility: this compound is soluble in water (up to 100 mM) and DMSO (up to 100 mM).[1]
-
Solution Preparation:
-
Calculate the required mass of the compound based on the desired concentration and volume.
-
Carefully add the weighed compound to the appropriate solvent.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
The following table provides a quick reference for preparing stock solutions.
| Desired Concentration | Mass of (+)-U-50488 HCl (mg) for 1 mL of Solvent | Mass of (+)-U-50488 HCl (mg) for 10 mL of Solvent |
| 1 mM | 0.406 | 4.06 |
| 10 mM | 4.06 | 40.6 |
| 50 mM | 20.3 | 203 |
| 100 mM | 40.6 | 406 |
| Based on a molecular weight of 405.79 g/mol . |
Experimental Workflow: A General Overview
The following diagram illustrates a typical workflow for utilizing this compound in a laboratory setting, from preparation to data analysis.
Caption: General laboratory workflow for using this compound.
Mechanism of Action: κ-Opioid Receptor Signaling
This compound exerts its effects by acting as an agonist at the κ-opioid receptor (KOR), a G protein-coupled receptor (GPCR).[8][9] Upon binding, it initiates a signaling cascade that modulates neuronal activity.
Caption: Activation of the κ-opioid receptor by this compound.
Disposal Plan: Ensuring a Safe Laboratory Environment
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
-
Unused Compound: Unused or expired solid compound should be disposed of as hazardous chemical waste. Do not discard it in the regular trash or pour it down the drain.[3]
-
Contaminated Materials: All materials that have come into contact with the compound, including pipette tips, gloves, weighing boats, and empty containers, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Aqueous solutions containing this compound should be collected as hazardous chemical waste.
-
Disposal Procedures: Follow your institution's and local regulations for the disposal of hazardous and potentially controlled substance waste. This typically involves collection by your institution's Environmental Health and Safety (EHS) department.[10][11] Do not attempt to neutralize the chemical yourself.
By adhering to these guidelines, researchers can safely handle this compound, fostering a secure laboratory environment and ensuring the generation of high-quality, reproducible data.
References
- 1. Feature Article: Knowledge Is Power in the Fight Against Synthetic Opioids | Homeland Security [dhs.gov]
- 2. ems.gov [ems.gov]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Occupational Safety and Health and Illicit Opioids: State of the Research on Protecting Against the Threat of Occupational Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. gz-supplies.com [gz-supplies.com]
- 7. Kappa Receptors – Opioid Peptides [sites.tufts.edu]
- 8. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 9. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 11. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
